Piroxantrone

Catalog No.
S548636
CAS No.
91441-23-5
M.F
C21H25N5O4
M. Wt
411.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piroxantrone

CAS Number

91441-23-5

Product Name

Piroxantrone

IUPAC Name

10-(3-aminopropylimino)-6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one

Molecular Formula

C21H25N5O4

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C21H25N5O4/c22-6-1-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27/h2-5,23,25,27,29-30H,1,6-11,22H2

InChI Key

UKNVCOILWOLTLJ-UHFFFAOYSA-N

SMILES

Array

solubility

H2O > 11.20 (mg/mL)
Buffer, pH4 > 9.60 (mg/mL)
Buffer, pH9 > 11.50 (mg/mL)
Ethanol < 0.73 (mg/mL)
DMA 0.70 (mg/mL)
DMSO > 9.60 (mg/mL)
CHCl3 < 0.77 (mg/mL)
EtOAc < 0.71 (mg/mL)
t-BuOH < 0.71 (mg/mL)

Synonyms

CI942; PD111815; CI 942; PD 111815; CI-942; PD-111815;Piroxantrone; oxanthrazole; oxantrazole; Piroxantrone HCl.

Canonical SMILES

C1=CC(=NCCCN)C2=C(C3=C(C=CC(=O)C3=C4C2=C1N(N4)CCNCCO)O)O

The exact mass of the compound Piroxantrone is 411.19065 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as h2o > 11.20 (mg/ml)buffer, ph4 > 9.60 (mg/ml)buffer, ph9 > 11.50 (mg/ml)ethanol < 0.73 (mg/ml)dma 0.70 (mg/ml)dmso > 9.60 (mg/ml)chcl3 < 0.77 (mg/ml)etoac < 0.71 (mg/ml)t-buoh < 0.71 (mg/ml). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Piroxantrone: Mechanism and Structural Analogue Data

Author: Smolecule Technical Support Team. Date: February 2026

Piroxantrone is a member of the anthrapyrazole class of synthetic anticancer drugs, designed to retain the efficacy of anthracyclines while reducing cardiotoxicity by diminishing the potential to generate semiquinone free radicals [1]. Its primary mechanism of action is based on DNA intercalation and inhibition of topoisomerase II, leading to DNA strand breaks and inhibition of DNA synthesis [1].

The table below summarizes key mechanistic and structural information for this compound and its class:

Property Description
Drug Class Anthrapyrazole [1]
Primary Mechanism DNA intercalation, topoisomerase II inhibition [1]
Structural Analogue Mitoxantrone (an anthracenedione) [1]
Clinical Status Underwent clinical trials (Phase II for metastatic breast cancer) [1]
Design Goal Reduced cardiotoxicity compared to anthracyclines (e.g., Doxorubicin) [1]

Quantitative data on DNA binding is more readily available for mitoxantrone, which is structurally and mechanistically similar. The following table summarizes experimental findings on mitoxantrone's interaction with DNA, which can serve as a reference for the behavior expected from this compound:

Parameter Value / Finding Experimental Method
Binding Constant (KD) Decreased with increasing temperature [2] Surface Plasmon Resonance (SPR)
Binding Forces Hydrogen bonding (major force), Van der Waals forces [2] [3] SPR & Fluorescence Spectroscopy
Thermodynamics Exothermic, spontaneous process (negative ΔH, negative ΔG) [3] SPR & Fluorescence Spectroscopy
Effect on DNA Induces single & double strand breaks, inhibits DNA/RNA synthesis [4] Biochemical assays
Cellular Resistance Associated with altered cell membrane and impaired drug transport [4] In vitro cellular studies

Experimental Techniques for Studying DNA Intercalation

The following workflow outlines a combined methodological approach, supported by data from mitoxantrone studies, for characterizing drug-DNA intercalation.

cluster_analysis Analysis & Output start Sample Preparation: DNA & Drug Solutions step1 1. Fluorescence Spectroscopy start->step1 step2 2. Surface Plasmon Resonance (SPR) start->step2 step3 3. Data Analysis step1->step3 Fluorescence Quenching Data step2->step3 Real-time Binding Response kd Binding Constant (K_D) step3->kd kinetics Kinetics (k_a, k_d) step3->kinetics thermo Thermodynamics (ΔH, ΔS, ΔG) step3->thermo

Experimental workflow for DNA intercalation studies.

The key experimental steps are:

  • Sample Preparation: A 16 base pair double-stranded DNA sequence is often used. For SPR, one strand is typically amine-terminated for immobilization on a gold sensor chip [2].
  • Fluorescence Spectroscopy: Mitoxantrone exhibits strong intrinsic fluorescence. Adding DNA quenches this fluorescence via a static quenching mechanism, indicating complex formation. Measurements are taken at various temperatures [2] [3].
  • Surface Plasmon Resonance (SPR): This label-free method immobilizes DNA on a sensor chip. The drug is flowed over the surface, and the binding response in real-time is used to calculate association and dissociation rate constants, and the equilibrium binding constant [2].

Cellular Consequences and Broader Signaling Impact

DNA intercalation by drugs like this compound has downstream consequences beyond simple binding. A key effect is the disruption of RNA transcription. Studies show that DNA intercalators potently inhibit transcription by RNA Polymerase I, which is responsible for ribosomal RNA synthesis. This occurs because intercalation displaces crucial transcription factors from the promoter region of ribosomal DNA [5].

Furthermore, disrupting the tumor's blood supply is a validated anti-cancer strategy. The diagram below shows the angiogenesis signaling pathway that tumor cells use to stimulate new blood vessel growth. While not a direct target of this compound, this pathway is the target of other anti-cancer drugs and provides context for the multi-faceted approach to cancer therapy.

Tumor Tumor Hypoxia Hypoxia Tumor->Hypoxia HIF1 HIF-1α Stabilization Hypoxia->HIF1 GrowthFactors Pro-angiogenic Factors (VEGF, FGF) HIF1->GrowthFactors Receptor VEGFR/EGFR GrowthFactors->Receptor Pathways PI3K/Akt, Erk1/2 Signaling Pathways Receptor->Pathways Outcome Endothelial Cell Proliferation & Migration (Tumor Angiogenesis) Pathways->Outcome

Signaling pathway for tumor angiogenesis. In the tumor microenvironment, hypoxia stabilizes the transcription factor HIF-1α, which promotes the release of growth factors like VEGF. These factors bind to receptors on endothelial cells, activating signaling pathways that drive new blood vessel growth to support the tumor [6]. Pericytes provide structural support through reciprocal signaling with endothelial cells [6].

Key Research Implications

  • This compound's Profile: The data on mitoxantrone and the anthrapyrazole class strongly suggests this compound functions as a classic DNA intercalator, likely sharing similar binding forces and thermodynamic profiles.
  • Transcription Inhibition: A significant and potentially selective anti-cancer mechanism of intercalators is the disruption of RNA Polymerase I, making ribosomal RNA synthesis a vulnerable target in cancer cells [5].
  • Methodology: A combination of fluorescence spectroscopy and SPR provides a robust, complementary approach for a full kinetic and thermodynamic characterization of drug-DNA interactions [2].

References

Chemical Profile and Key Preclinical Findings

Author: Smolecule Technical Support Team. Date: February 2026

Piroxantrone, initially known as oxantrazole (NSC-349174), is an anthrapyrazole analog developed as an anthracycline-like antitumor agent [1] [2]. The table below summarizes its core preclinical pharmacological characteristics.

Parameter Findings
Chemical Class Anthrapyrazole [1] [2]
Plasma Stability Unstable in plasma (especially human, ( t_{1/2} < 5 ) min at 37°C); degradation prevented by ascorbic acid [1] [2]
Murine Pharmacokinetics Two-compartment model; Elimination ( t_{1/2} ): 330 min; Clearance: 458 ml/min/m²; V~ss~: 87.9 L/m² [1] [2]
C × t value (90 mg/m² i.v. in mice) 177 μg·min/ml [1] [2]
Metabolism Converted to a polar conjugate (likely a β-glucuronide) in vivo in mice and by rat hepatic microsomes [1] [2]
Cellular Mechanism Induces protein-associated DNA strand breaks in human rhabdomyosarcoma cells; repair complete within 15 hours [1] [2]

Related Compound: Pixantrone Preclinical Insights

Pixantrone is a later-developed aza-anthracenedione designed to reduce cardiotoxicity [3]. The following diagram illustrates its multi-faceted mechanism of action and metabolic pathway.

G cluster_mechanism Mechanisms of Action cluster_metabolism Metabolism / Characteristics Pixantrone Pixantrone DNA_Intercalation DNA Intercalation Pixantrone->DNA_Intercalation TopoII_Inhibition Inhibition of Topoisomerase II Pixantrone->TopoII_Inhibition DNA_Crosslinks DNA-Protein Crosslinks Pixantrone->DNA_Crosslinks DNA_Adduct Covalent DNA Adduct (Formaldehyde-dependent) Pixantrone->DNA_Adduct Reduced_Tox Reduced Cardiotoxicity: Lacks quinone moiety for iron binding Pixantrone->Reduced_Tox Conjugation Conjugation Reactions Pixantrone->Conjugation Cytotoxicity Cytotoxicity DNA_Intercalation->Cytotoxicity TopoII_Inhibition->Cytotoxicity DNA_Crosslinks->Cytotoxicity DNA_Adduct->Cytotoxicity

Pixantrone's multi-targeted cytotoxicity and reduced cardiotoxicity profile.

The table below provides a quantitative summary of pixantrone's preclinical activity.

Testing Model Details & Findings
In Vitro Cytotoxicity (PPTP cell line panel) Median rIC~50~: 54 nM (range: <3 nM to 1.03 μM); lowest in Ewing sarcoma panel (14 nM) [3].
In Vivo Efficacy (mouse xenografts, 7.5 mg/kg i.v., q4d×3) 2 of 8 models showed significantly improved event-free survival; 1 of 8 (Wilms tumor) showed a complete response [3].
Mouse Pharmacokinetics (30 mg/kg i.v.) Multi-compartmental distribution and elimination; samples detectable up to 24 hours post-dose [3].

Experimental Protocols for Key Assays

For researchers looking to implement these studies, here are methodologies for critical experiments.

  • Plasma Stability Assay [1] [2]:

    • Procedure: Incubate this compound in fresh mouse, dog, or human plasma at 37°C.
    • Stabilization: Add ascorbic acid to prevent oxidative degradation.
    • Analysis: Use reversed-phase high-performance liquid chromatography (RP-HPLC) to quantify parent drug remaining over time.
  • In Vitro Cytotoxicity Assay (DIMSCAN) [3]:

    • Cell Lines: Utilize a characterized panel (e.g., 24 cancer cell lines).
    • Drug Exposure: Incubate cells with pixantrone for 96 hours across a concentration gradient (e.g., 3.0 nM to 30 μM).
    • Analysis: Measure cell viability to determine relative IC~50~ values.
  • DNA Strand Break Analysis (Alkaline Elution) [1] [2]:

    • Cells: Treat a human rhabdomyosarcoma cell line with this compound.
    • Lysis & Elution: Lyse cells on a filter and elute DNA with an alkaline buffer. DNA strand breaks cause faster elution.
    • Detection & Repair: Quantify protein-associated DNA strand breaks. To assess repair, monitor damage reversal over 15 hours after drug removal.

Context and Deeper Insights

  • This compound's Developmental Context: The available preclinical data for this compound was gathered in preparation for Phase I clinical trials. The reported C × t value (177 μg·min/ml) was specifically used to guide dose-escalation in its subsequent Phase I trial [1] [2].
  • Rationale for Pixantrone's Development: Pixantrone was specifically designed as an aza-anthracenedione to address the cardiotoxicity associated with anthracyclines and anthracenediones like mitoxantrone. Its key structural advantage is the lack of a quinone-hydroquinone moiety, which is responsible for the iron binding and generation of oxygen free radicals that cause cardiotoxicity [3].

References

piroxantrone pharmacokinetics plasma elimination

Author: Smolecule Technical Support Team. Date: February 2026

Piroxantrone Pharmacokinetic Parameters

The following table consolidates key pharmacokinetic data from clinical and preclinical studies.

Parameter Human Clinical Trial (with G-CSF) [1] Human Phase I Study [2] Rhesus Monkey Study [3]
Dosage Range 150 to 555 mg/m² 90 to 190 mg/m² 150 mg/m²
Administration 1-hour IV infusion 1-hour IV infusion 1-hour IV infusion
Distribution Half-life (t₁/₂ α) 3.2 ± 2.7 min 2.9 ± 5.3 min 1.0 min
Elimination Half-life (t₁/₂ β) 82 ± 92 min 18.7 ± 36.5 min 180 min
Plasma Clearance 840 ± 230 mL/min/m² 720 ± 210 mL/min/m² 1420 mL/min/m²
Area Under Curve (AUC) Reported (dose-dependent) 435 μmol·min/L (at MTD) 220 μM·min
Linear Elimination Yes (over 4-fold dose range) Clearance did not vary with dose Information not specified

This compound's pharmacokinetics are characterized by rapid distribution and a shorter elimination phase, with linear kinetics observed over the studied dose ranges [1]. A key finding from preclinical research is that this compound was not detectable in cerebrospinal fluid, indicating poor penetration of the blood-brain barrier [3].

Metabolism and Urinary Excretion

A study in Rhesus monkeys identified the metabolic and excretion profile of this compound, which provides insights for interpreting human data [3]:

  • Metabolites: this compound and three other compounds not present in pre-treatment samples were detected in urine.
  • Major Metabolite: The major urinary metabolite was isolated. Its cytotoxicity against MOLT-4 cells in vitro was at least one log less than that of the parent this compound compound.
  • Conjugation: One of the other detected compounds was determined to be a glucuronide conjugation product of the major metabolite.

The following diagram illustrates the metabolic pathway of this compound based on the Rhesus monkey study:

G This compound This compound UrinaryCompounds Other Urinary Compounds This compound->UrinaryCompounds Detected MajorMetabolite Major Urinary Metabolite This compound->MajorMetabolite Metabolized to Glucuronide Glucuronide Conjugate MajorMetabolite->Glucuronide Conjugated to

This compound metabolic pathway and detected urinary compounds.

Detailed Experimental Protocols

The pharmacokinetic data summarized above were generated using specific and rigorous methodologies.

Human Clinical Trial Protocol (with G-CSF) [1]
  • Study Design: A phase I and pharmacokinetic study of a 1-hour intravenous infusion of this compound in combination with granulocyte-colony stimulating factor (G-CSF).
  • Patients: 37 patients were studied over a dosage range of 150 to 555 mg/m².
  • Pharmacokinetic Analysis: Plasma elimination of this compound was found to be biexponential. A limited sampling strategy was developed to estimate total drug exposure (AUC) from plasma this compound concentrations at 30, 60, and 120 minutes after the start of the infusion.
Preclinical Protocol (Rhesus Monkey) [3]
  • Model: Rhesus monkey model for continuous infusion of drugs into cerebrospinal fluid.
  • Dosing: Intravenous dose of 150 mg/m² administered over 60 minutes.
  • Sample Collection: Concomitant serial sampling of plasma and cerebrospinal fluid (CSF) was performed to determine drug penetration into the CNS.
  • Metabolite Analysis: Urine was analyzed for drug-related compounds. The major urinary metabolite was isolated, and its cytotoxicity was evaluated in vitro against MOLT-4 cells using established colorimetric assays (e.g., MTT assay).

Key Implications for Drug Development

  • Predictable Dosing: The linear elimination of this compound over a nearly 4-fold dose range indicates that systemic drug exposure remains predictable when dose adjustments are made [1].
  • Limited CNS Activity: The inability to detect this compound in the CSF suggests the drug is unlikely to be effective against primary brain tumors or central nervous system metastases through systemic administration [3].
  • Low-Risk Metabolites: The major identified metabolite demonstrates significantly reduced cytotoxicity, which may simplify the toxicity profile [3].

References

Known Pharmacokinetic Data of Piroxantrone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key pharmacokinetic parameters and metabolic findings for piroxantrone from a phase I clinical trial [1] [2].

Parameter Details
Dosage Range 150 to 555 mg/m² (as a 1-hour infusion) [1]
Plasma Elimination Biexponential [1] [2]
Half-Life (t₁/₂ α) 3.2 ± 2.7 min (mean ± SD) [1]
Half-Life (t₁/₂ β) 82 ± 92 min [1] / 18.7 ± 36.5 min [2]
Clearance 840 ± 230 mL/min/m² [1]
Metabolite Observation A "presumed this compound metabolite" was detected in patient plasma [1].
Metabolite Cytotoxicity Not believed to contribute significantly to antitumor effects at plasma concentrations [1].

Proposed Experimental Protocol for Metabolite ID

Although data on this compound is limited, established methodologies for related compounds like mitoxantrone and losoxantrone provide a robust technical roadmap [3] [4]. The following workflow outlines a comprehensive strategy for isolating and identifying this compound metabolites.

start Sample Collection (Patient Urine/Plasma) lc Liquid Chromatography (LC) - HPLC with volatile buffer salts - Use of C18 columns start->lc ms Mass Spectrometry (MS) - Tandem MS (MS/MS) - High-Resolution MS lc->ms nmr NMR Spectroscopy - Structure confirmation ms->nmr For pure isolates enz Enzymatic Incubation (e.g., with β-glucuronidase) ms->enz For conjugate characterization end Metabolite Identification (Structure Elucidation) nmr->end enz->end

Experimental workflow for metabolite identification

Sample Collection and Extraction
  • Source: Collect biological fluids, typically urine or plasma, after drug administration. For urine, a vesicourethral catheter can ensure precise collection [3].
  • Extraction: Develop a solid-phase or liquid-liquid extraction protocol specific to anthrapyrazole compounds to isolate metabolites from the matrix [3].
Chromatographic Separation
  • Technique: Use High-Performance Liquid Chromatography (HPLC).
  • Conditions: Employ a reverse-phase C18 column. For optimal MS compatibility, use a mobile phase containing volatile buffer salts like ammonium trifluoroacetate in trifluoroacetic acid, with acetonitrile as the organic modifier [4]. This setup efficiently separates strongly basic compounds like anthrapyrazoles.
Metabolite Detection and Structural Elucidation
  • Tandem Mass Spectrometry (MS/MS): This is a cornerstone technique. It provides the molecular weight and fragmentation pattern of metabolites, offering definitive evidence for their structure [3] [4]. High-resolution MS can determine exact mass for elemental composition.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a conclusive structural identification, isolate pure metabolites (e.g., from large-scale urine samples) and perform NMR analysis [3]. This technique confirms the exact chemical structure and the site of modification.
  • Enzymatic Hydrolysis: To identify conjugated metabolites (e.g., glucuronides), incubate the sample with specific enzymes like β-glucuronidase. The disappearance of the metabolite peak and concomitant appearance of the parent drug (this compound) on HPLC confirms a glucuronide conjugate [3].

Key Considerations for Researchers

  • Interspecies Variation: Be cautious when extrapolating data from animal models. A glucuronic acid conjugate was the main metabolite of mitoxantrone in pigs but not in humans, highlighting significant interspecies differences in biotransformation [3].
  • Analytical Sensitivity: this compound has rapid plasma clearance. Ensure your analytical methods are sufficiently sensitive to detect low metabolite concentrations, which may have been a limitation in earlier studies [2].

The most promising path forward is to apply modern, sensitive LC-MS/MS and NMR techniques to well-collected patient samples, using the methodologies established for its analogs as a guide.

References

piroxantrone biosynthesis and derivation

Author: Smolecule Technical Support Team. Date: February 2026

Metabolism of Piroxantrone

The metabolic fate of this compound was elucidated in a Rhesus monkey model. After administration, the drug undergoes transformation into several metabolites, which are then excreted [1].

The table below summarizes the key pharmacokinetic parameters and metabolic findings:

Parameter / Finding Details
Administration Intravenous (150 mg/m² over 60 min) [1]
Plasma Half-Life (t₁/₂β) 180 minutes [1]
Plasma Clearance 1420 ml/min/m² [1]
CSF Penetration Not detectable [1]
Urinary Metabolites This compound and three other compounds [1]
Major Metabolite Isolated; cytotoxicity at least one log less than parent drug [1]
Conjugation Product One metabolite identified as a glucuronide of the major metabolite [1]

Rational Design of this compound Derivatives

To develop more effective anticancer drugs, researchers have used this compound's core structure, the anthrapyrazole, as a building block for novel compounds. The goal is to enhance DNA binding and overcome the cardiotoxicity associated with older anthracycline drugs [2] [3].

G Start Anthrapyrazole Core (e.g., this compound) Goal Design Goal: Enhanced DNA Binding & Potency Start->Goal Strategy1 Strategy 1: Bisintercalation Goal->Strategy1 Strategy2 Strategy 2: Combilexins Goal->Strategy2 Method1 Link two anthrapyrazole units with a spacer Strategy1->Method1 Method2 Fuse anthrapyrazole with a minor groove binder (e.g., Netropsin) Strategy2->Method2 Outcome1 Bisanthrapyrazoles Stronger DNA binding via bisintercalation Method1->Outcome1 Outcome2 Anthrapyrazole-Netropsin Hybrids Dual-mode DNA binding Method2->Outcome2

Rational Design Strategies for this compound Derivatives

Bisanthrapyrazoles

This strategy involves chemically linking two anthrapyrazole molecules with a flexible chain. Compounds with 2 to 5 methylene groups in the linker (compounds 2-5) demonstrated bisintercalation, binding to DNA much more strongly than the monomeric parent compound or the control drug doxorubicin [2]. Despite potent DNA binding, these bisanthrapyrazoles showed growth inhibitory effects in the low micromolar range, which, while an improvement over the parent compound, were not as potent as some other clinical drugs [2].

Anthrapyrazole-Netropsin Combilexins

This approach creates hybrid molecules that combine a DNA-intercalating anthrapyrazole with a DNA minor groove binder (netropsin analog) [3]. One hybrid compound containing two N-methylpyrrole groups and two terminal (dimethylamino)alkyl side chains (compound 16) displayed strong DNA binding and submicromolar cytotoxicity against human leukemia cells, acting as a topoisomerase IIα poison [3].

Research Applications and Future Directions

The methodologies from these studies provide a framework for ongoing anticancer drug development.

  • For metabolism studies, the protocol from the primate model can be adapted for evaluating the pharmacokinetics and metabolic stability of new anthrapyrazole derivatives [1].
  • For derivative design, the structure-based approach using molecular docking to design and screen bisintercalators before synthesis is a powerful strategy to prioritize compounds with the strongest predicted DNA binding [2].

References

Documented Cytotoxicity of Piroxantrone on MOLT-4 Cells

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key finding from a 1993 study that directly investigated piroxantrone's effect on MOLT-4 cells [1].

Assay Type Cell Line Test Agent Key Finding Contextual Note
Cytotoxicity assay (in vitro) MOLT-4 (Human T-cell leukemia) This compound Cytotoxic Activity reported against a panel of human tumor cell lines.
Cytotoxicity assay (in vitro) MOLT-4 Major urinary metabolite of this compound Cytotoxicity at least one log less than the parent compound The metabolite's activity was significantly reduced.

This study also provided foundational pharmacokinetic data in a non-human primate model, showing this compound has a biphasic elimination from plasma with a mean terminal half-life (t1/2 β) of 180 minutes and a mean area under the curve (AUC) of 220 µM·min after a 150 mg/m² intravenous dose [1].

MOLT-4 Cell Line in Research

The MOLT-4 cell line is a well-established model for T-cell acute lymphoblastic leukemia (T-ALL) in biomedical research. It is frequently used in cytotoxicity and drug resistance studies [2] [3] [4].

  • Induction of Multidrug Resistance (MDR): MOLT-4 cells can develop resistance upon exposure to anticancer agents. This resistance is closely related to increased expression of P-glycoprotein (P-gp) and MDR1 mRNA, which can be overcome with P-gp modulators like cyclosporin A (CsA) [2].
  • Cytotoxicity Assay Applications: The cell line is commonly used in standard cytotoxicity assays like the MTT assay to evaluate the efficacy of various therapeutic agents, from standard chemotherapy drugs to natural compounds like bee venom [4] [5].

Experimental Protocol for Cytotoxicity Assessment

While a specific protocol for this compound is not detailed in the search results, the general methodology for assessing cytotoxicity against MOLT-4 cells using the MTT assay is standardized [4] [5]. The workflow below outlines the key steps:

G Start Seed MOLT-4 cells in 96-well plate A Incubate with test compound (e.g., this compound) for defined period (e.g., 24-72h) Start->A B Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) A->B C Incubate to allow formazan crystal formation by live cell metabolism B->C D Solubilize formazan crystals using detergent (e.g., SDS) or organic solvent C->D E Measure absorbance at 570 nm using a microplate reader D->E End Calculate cell viability and IC50 value E->End

General MTT assay workflow for MOLT-4 cell cytotoxicity testing.

Research Gaps and Future Directions

Based on the search results, several key areas of information on this compound are missing:

  • Mechanism of Action: The specific mechanism by which this compound induces cytotoxicity in MOLT-4 cells (e.g., DNA intercalation, topoisomerase inhibition) is not detailed.
  • Signaling Pathways: The intracellular signaling pathways affected by this compound in this cell line have not been elucidated.
  • Comprehensive Data: IC50 values, dose-response curves, and comparisons with other standard chemotherapies for MOLT-4 are unavailable in the retrieved documents.
  • Recent Research: The most specific study on this compound and MOLT-4 is from 1993, indicating a significant gap in recent research [1].

How to Proceed with Further Research

Given the limitations of the available data, you may need to:

  • Consult specialized scientific databases like those from the National Cancer Institute (NCI) for potential screening data.
  • Perform a broader literature review on the general class of anthrapyrazole agents to which this compound belongs.
  • Consider laboratory investigation to generate new data on this compound's effects and mechanisms using modern cell biology techniques.

References

Introduction to Piroxantrone (NSC 349174)

Author: Smolecule Technical Support Team. Date: February 2026

Piroxantrone (originally known as oxantrazole) is an anthrapyrazole analog, a class of compounds designed as anthracycline-like antitumor agents with the goal of achieving comparable efficacy while reducing side effects, particularly cardiotoxicity [1]. It was one of the first agents from this class to enter clinical evaluation [2].

Preclinical Pharmacology and Rationale

The development of this compound was grounded in a thorough preclinical pharmacological assessment to guide its transition into human trials.

  • Mechanism of Action: In vitro studies demonstrated that this compound introduces protein-associated DNA strand breaks in human rhabdomyosarcoma cells. The repair of this DNA damage was observed to be complete within 15 hours [1]. This action is consistent with other anthrapyrazoles, which are known to act as DNA-intercalating agents and topoisomerase II inhibitors [3].
  • Plasma Stability: A critical finding during preclinical development was the relative instability of this compound in plasma. It was found to be particularly unstable in fresh human plasma, with a half-life exceeding 5 minutes at 37°C. This degradation was prevented by adding ascorbic acid, suggesting a pathway of oxidative degradation [1].
  • Murine Pharmacokinetics: Following rapid intravenous administration to mice, the plasma elimination of this compound was best described by a two-compartment open model. Key pharmacokinetic parameters are summarized in the table below [1]:
Pharmacokinetic Parameter Value in Mice
Elimination-phase half-life (t₁/₂β) 330 min
Total Body Clearance (CL) 458 ml/min/m²
Steady-State Volume of Distribution (Vss) 87.9 L/m²
C × t value (after 90 mg/m² dose) 177 μg·min/ml
  • Metabolism: Evidence from rat and mouse studies indicated that this compound was converted to a polar conjugate, presumed to be a β-glucuronide. This conversion was observed in vivo in mice and with rat hepatic microsomal preparations, but not with mouse microsomes [1].

Phase I Clinical Trial and Pharmacodynamics

The phase I trial of this compound was notable for prospectively testing a pharmacologically guided dose escalation schema, a modern approach for phase I anticancer drug trials at the time [2] [4].

  • Trial Design: The drug was administered as a 1-hour intravenous infusion every 3 weeks to patients with advanced cancer. The starting dose was 7.5 mg/m², with escalations up to 190 mg/m² [2].
  • Dose-Limiting Toxicity and MTD: The dose-limiting toxicity was myelosuppression, with leukopenia being the predominant issue. Non-hematological toxicities were minimal and included nausea and vomiting, alopecia, mucositis, and phlebitis. The study concluded that the maximum tolerated dose (MTD) was 190 mg/m², and the recommended dose for Phase II trials was 150 mg/m² [2].
  • Clinical Pharmacokinetics: In patients, this compound's plasma elimination was rapid and best fit a two-compartment model. Key parameters from the clinical study are detailed in the table below [2]:
Clinical PK Parameter Value (Mean ± SD)
Plasma Clearance Rate 1290 ± 484 ml/min (720 ± 210 ml/min/m²)
Distribution Half-life (t₁/₂α) 2.9 ± 5.3 min
Elimination Half-life (t₁/₂β) 18.7 ± 36.5 min
Area Under Curve (AUC) at MTD (190 mg/m²) 435 μmol·min/L
  • Pharmacodynamics: A critical finding was that the percentage decrease in WBC and neutrophil count was correlated with the drug's AUC, establishing a clear exposure-toxicity relationship [2].

Mechanism Visualization: Topoisomerase II Poisoning

Anthrapyrazoles like this compound are understood to function as topoisomerase II poisons. The following diagram illustrates this mechanism, which leads to cell death.

G Start DNA Replication/Transcription Top2Bind Topoisomerase II (Top2) Binds DNA Start->Top2Bind CleavageComplex Formation of Transient Top2-DNA Cleavage Complex (Top2cc) Top2Bind->CleavageComplex This compound This compound Binds Top2cc CleavageComplex->this compound Intercalation StabilizedComplex Stabilized Ternary Complex Prevents DNA Religation This compound->StabilizedComplex DSB Persistent Double-Strand DNA Breaks StabilizedComplex->DSB CellDeath Cell Death DSB->CellDeath

Conclusion and Research Implications

The development of this compound represents an early application of pharmacology-based dose escalation in oncology drug development. While the approach did not significantly reduce the number of dose levels needed to reach the MTD in this case—due to factors like assay insensitivity, rapid plasma elimination, and a starting dose close to the target exposure—it successfully established the practical utility of such a model [2]. The drug's primary challenge was its instability in human plasma, a property identified preclinically that likely impacted its performance [1].

References

Piroxantrone Clinical Pharmacology & Development Overview

Author: Smolecule Technical Support Team. Date: February 2026

Piroxantrone (PRX, NSC 349174) is an anthrapyrazole class agent that functions as a DNA intercalator [1]. The following table summarizes its key characteristics from its early development phase.

Parameter Details
Drug Class Anthrapyrazole (DNA intercalating agent) [1]
Mechanism of Action DNA intercalation, causing crosslinks and strand breaks [1]
Recommended Phase II Dose (RP2D) 150 mg/m² administered as a 1-hour intravenous infusion every 21 days [1]
Maximum Tolerated Dose (MTD) 190 mg/m² (on a 1-hour infusion every 3 weeks schedule) [1]
Dose-Limiting Toxicity (DLT) Myelosuppression (leukopenia predominating) [1]
Other Notable Toxicities Nausea and vomiting, alopecia, mucositis, phlebitis [1]
Phase II Efficacy Outcome Inactive in advanced adenocarcinoma of the pancreas and advanced non-small cell lung cancer (NSCLC) [2] [3]

Detailed Dose Escalation Schema & Protocol

This protocol is derived from the published Phase I trial which utilized a pharmacology-based dose escalation schema [1].

Phase I Trial Design Summary
  • Objective: To determine the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D) of this compound.
  • Schedule: Administered as a 1-hour intravenous infusion every 3 weeks.
  • Patient Population: Patients with advanced cancer.
  • Dose Escalation: The study started at 7.5 mg/m² and escalated to 190 mg/m² [1].

The workflow for determining the RP2D in this Phase I trial, which combined an initial pharmacology-guided escalation with a subsequent 3+3 design, is illustrated below.

G Start Start Phase I Trial PGDE Pharmacology-Guided Dose Escalation Start->PGDE Check Achieve Target AUC or DLT Observed? PGDE->Check Switch Switch to Standard (3+3) Dose Escalation Check->Switch Yes Escalate Escalate to Next Dose Level Check->Escalate No MTD Define MTD and Establish RP2D Switch->MTD Escalate->PGDE End Proceed to Phase II Trials MTD->End

Quantitative Data from the Phase I Trial

The following table summarizes the key pharmacokinetic and toxicological data observed in the Phase I study [1].

Parameter Value (Mean ± SD) Details
Plasma Clearance 1290 ± 484 ml/min Did not vary with dose.
Elimination Half-Life (t1/2 beta) 18.7 ± 36.5 min Rapid plasma elimination.
Area Under Curve (AUC) at MTD 435 µmol·min/l 40% higher than preclinically predicted.
Key Correlation Percentage decrease in WBC/neutrophils AUC Supported pharmacodynamics relationship.

Clinical Application Notes & Cautions for Researchers

  • Efficacy Limitations: Subsequent Phase II trials concluded that this compound lacks significant antitumor activity in advanced pancreatic cancer and NSCLC [2] [3]. Therefore, this schema is primarily of historical and methodological interest.
  • Schema Performance: The pharmacology-based escalation did not reduce the number of dose levels needed to reach the MTD, due to challenges like rapid plasma clearance and assay insensitivity [1]. However, it established the practical use of such an approach.
  • Modern Context: Current Phase I trials often include a dose expansion phase after MTD determination. This phase enrolls more patients to better characterize safety, pharmacokinetics, and preliminary efficacy in specific tumor types, which helps in refining the RP2D [4].

References

Protocol for Maximum Tolerated Dose (MTD) Determination in Oncology Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Definition

The Maximum Tolerated Dose (MTD) is a critical concept in oncology drug development, defined as the highest dose of a drug that does not produce unacceptable toxicity [1] [2]. The primary objective of a Phase I clinical trial is to identify the MTD, which then establishes the upper dose limit for all subsequent efficacy trials [1]. This determination is fundamental for optimizing the therapeutic window where maximum anticancer activity can be achieved with manageable side effects.

The process focuses on identifying Dose-Limiting Toxicities (DLTs), which are unacceptable side effects that would necessitate treatment cessation or dose reduction [1]. What constitutes "unacceptable" is relative to the disease context; toxicities that would be unacceptable for a headache remedy may be tolerated for a chemotherapeutic agent [1].

Preclinical MTD Testing

Before human trials, MTD testing is conducted during preclinical development to establish a safe starting dose for first-in-human (FIH) studies [2].

Objectives and Design

Preclinical MTD studies aim to:

  • Establish a therapeutic baseline for a specific drug [2]
  • Inform the starting clinical dose regimen for IND applications [2]
  • Guide safety pharmacology studies needed for regulatory submissions [2]

These studies typically use a minimum number of test species and include toxicological endpoints such as clinical observations, body weight changes, and clinical pathology to determine potential acute toxicities [2]. The observation period is typically 1-3 days between dose escalations to allow for delayed toxicity observation [2].

Safety Pharmacology Assessment

Safety pharmacology studies investigate potential undesirable pharmacodynamic effects on physiological functions and focus on three core systems [2]:

  • Central Nervous System: Motor activity, behavioral changes, coordination, sensory/motor reflex responses, and body temperature
  • Cardiovascular System: Blood pressure and heart rate
  • Respiratory System: Respiratory rate and other measures of respiratory function

Clinical Phase I Trial Design for MTD Determination

Traditional Dose Escalation Design

A typical Phase I trial enrolls subjects into successive groups (cohorts) of approximately eight subjects each [1]. The first cohort receives a conservative starting dose, often a small fraction of the lowest dose that causes toxicity in animals [1]. If no DLTs are observed, subsequent cohorts receive progressively higher doses until DLTs occur [1].

The dose escalation process continues until the MTD is identified, which is formally defined as the largest dose that doesn't produce DLTs in a substantial number of subjects (typically more than 5-10 percent) [1]. Once DLTs are observed, the area around that dose level is explored in more detail to precisely estimate the MTD [1].

Adaptive and Novel Trial Designs

Recent advances in trial methodology aim to accelerate MTD identification. Time-to-event model-assisted designs (TITE) allow trials to proceed to the next cohort during safety assessment for the current cohort, addressing challenges with rapid patient enrollment or late-onset toxicity [3].

Early identification designs use dose-retainment probability calculations to identify MTD before reaching maximum sample size, potentially reducing study duration by approximately 50% compared to traditional model-assisted designs [3]. These approaches determine early identification when the MTD is estimated with sufficient accuracy, typically using a threshold of 0.4 for dose-retainment probability [3].

Case Study: Piroxantrone MTD Determination

A Phase I trial of high-dose this compound provides a specific example of MTD determination in practice [4].

Study Design and Results

Thirty-eight patients received 121 courses of this compound administered once every 21 days [4]. Initial patient cohorts received this compound alone starting at 150 mg/m², with doses escalated in subsequent patients until DLT was reached [4]. Additional patient cohorts then received escalating doses of this compound with granulocyte colony-stimulating factor (G-CSF) beginning day 2 [4].

The table below summarizes the key findings from this trial:

Parameter This compound Alone This compound with G-CSF
Starting Dose 150 mg/m² 185 mg/m²
Dose-Limiting Toxicity Neutropenia (at 185 mg/m²) Thrombocytopenia (at 445 mg/m²)
Maximum Tolerated Dose 150 mg/m² 355 mg/m²
Impact of G-CSF - >2-fold increase in MTD
Cardiotoxicity Observations

A significant finding from the this compound trial was cardiotoxicity [4]. Seven patients developed symptomatic congestive heart failure at cumulative this compound doses ranging from 855 to 2,475 mg/m², with two deaths from cardiotoxicity [4]. Six of these seven patients had previously received doxorubicin, highlighting the importance of prior treatment history in toxicity risk assessment [4].

This observation aligns with broader patterns of anticancer drug cardiotoxicity, which can manifest as hypertension, arrhythmias, cardiac dysfunction, ischemia, or heart failure [5]. Cardiotoxicity can be categorized by timing (acute, subacute, or chronic) or mechanism (Type I: irreversible, dose-related; Type II: reversible, not dose-related) [5].

Experimental Workflow and Decision Pathways

The following diagram illustrates the standard workflow for MTD determination in a Phase I clinical trial:

G Start Start Phase I Trial Preclinical Preclinical MTD Data Start->Preclinical FirstCohort Administer Starting Dose to First Cohort Preclinical->FirstCohort Observe Observe for DLTs (21-day cycle) FirstCohort->Observe Evaluate Evaluate DLT Incidence Observe->Evaluate Escalate No DLTs Observed Escalate Dose for Next Cohort Evaluate->Escalate No DLTs DLT DLTs Observed Explore Lower Doses Evaluate->DLT DLTs Present Escalate->FirstCohort Next Cohort Identify Identify MTD (Highest dose with acceptable DLT rate) DLT->Identify Proceed Proceed to Phase II with MTD Identify->Proceed

Data Collection and Analysis

Statistical Considerations

Statistical analysis of Phase I data is typically descriptive, with summary tables and graphs of event rates at each dose level [1]. Formal hypothesis testing is usually not required, and sample sizes are often based on prior experience with similar drugs rather than formal power calculations [1].

Toxicity Monitoring and Assessment

Comprehensive toxicity monitoring is essential throughout the MTD determination process. Key parameters include:

  • Hematological toxicity: Neutropenia, thrombocytopenia, anemia [4]
  • Cardiotoxicity: Left ventricular dysfunction, congestive heart failure, arrhythmias [4] [5]
  • Other organ toxicities: Hepatic, renal, neurological [2]
  • General toxicity: Nausea, vomiting, fatigue, mucositis [1]

Conclusion and Recommendations

MTD determination remains a cornerstone of oncology drug development, balancing efficacy potential with toxicity risk. The this compound case study demonstrates several key principles:

  • Growth factor support (e.g., G-CSF) can significantly increase MTD for agents with hematological DLTs [4]
  • Cumulative toxicities (e.g., cardiotoxicity) may emerge despite acceptable acute toxicity [4]
  • Prior treatment history significantly influences toxicity risk [4]

Contemporary approaches to MTD determination are evolving toward more efficient adaptive designs that can accelerate drug development while maintaining patient safety [3]. These methodologies are particularly valuable for novel drug classes where preclinical models may poorly predict human toxicity.

References

Analytical Context for Piroxantrone

Author: Smolecule Technical Support Team. Date: February 2026

Piroxantrone is an anthrapyrazole, a class of compounds designed to be similar to anthracyclines but without the quinone moiety responsible for cardiotoxicity [1]. This structural information is crucial for HPLC method development.

The table below summarizes key chemical and biological characteristics that influence analytical strategy:

Aspect Description Implication for HPLC Analysis
Chemical Class Anthrapyrazole [1] Serves as a starting point for method screening; similar compounds may share HPLC conditions.
Core Structure Multi-ring aromatic system, lacking a quinone [1] Suggests strong UV-Vis absorbance, facilitating UV detection.
Key Attribute DNA bisintercalator [1] Indicates potential for strong interaction with stationary phases; may require masking agents in the mobile phase to reduce peak tailing.

Proposed HPLC Method Development Protocol

This protocol outlines a systematic approach to develop and validate a stability-indicating HPLC method for this compound.

Goals and Scope
  • Primary Goal: To develop a specific, accurate, and precise HPLC method for the quantification of this compound and its potential impurities.
  • Application: Drug substance and product testing, stability studies, and impurity profiling.
Materials and Equipment
  • Chemical Reference Standard: this compound (CAS 91441-23-5) [2].
  • HPLC System: Equipped with a UV-Vis or Photodiode Array (PDA) detector.
  • Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a recommended starting point.
  • Solvents: HPLC-grade water, acetonitrile, and methanol. Buffers: Potassium phosphate or ammonium formate/acetate.
  • Sample Preparation: Volumetric flasks, syringes, and syringe filters (nylon or PVDF, 0.45 µm or 0.22 µm).
Method Development Workflow

The following diagram illustrates the key stages of the method development process:

Start Start Method Development Column 1. Column Selection Reverse-Phase C18 Start->Column MobilePhase 2. Mobile Phase Scoping Buffer pH & Organic Modifier Column->MobilePhase Gradient 3. Gradient Optimization From 5% to 95% Organic MobilePhase->Gradient Detection 4. Detection Wavelength UV-Vis Scan (e.g., 200-600 nm) Gradient->Detection Evaluate 5. Evaluate Performance Resolution, Peak Shape Detection->Evaluate Decision Meets Criteria? Evaluate->Decision Decision->MobilePhase No Validate 6. Proceed to Validation Decision->Validate Yes

Critical Method Parameters to Optimize:

  • Mobile Phase: A binary system is recommended.
    • Aqueous Phase: 10-50 mM buffer (e.g., phosphate or formate). Test pH between 2.5 and 4.0 to suppress silanol interactions and improve peak shape.
    • Organic Phase: Acetonitrile is often preferred over methanol for lower backpressure and UV cutoff.
  • Gradient Program: Begin with a broad gradient (e.g., 5% to 95% organic over 20-30 minutes) to elute this compound and any impurities. Fine-tune for optimal separation.
  • Detection Wavelength: Use a PDA detector to obtain a UV spectrum of this compound. The multi-ring structure will have strong absorbance; select a wavelength of maximum absorbance (λmax) for highest sensitivity.
  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30-40°C are standard starting points.
Method Validation Protocol

Once the method is optimized, it must be validated according to regulatory guidelines like ICH Q2(R1). Key parameters to assess include:

  • Specificity: Demonstrate that the peak for this compound is pure and separated from impurities and degradation products (e.g., from forced degradation studies).
  • Linearity and Range: Prepare and analyze a minimum of 5 concentrations, typically from 50% to 150% of the target assay concentration.
  • Accuracy: Perform recovery studies by spiking known amounts of the reference standard, targeting 98-102% recovery.
  • Precision: Includes repeatability (minimum 6 injections at 100% concentration) and intermediate precision (different days, analysts, instruments).
  • Robustness: Deliberately vary method parameters (e.g., pH ±0.2, temperature ±5°C) to assess the method's resilience.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Peak Tailing Secondary interactions with residual silanols Use a lower pH mobile phase (e.g., pH 2.5-3.5) or a dedicated "base-deactivated" column.
Low Resolution Inadequate separation from impurities Adjust the gradient profile (slope, initial/final organic percentage) or try a different column chemistry (e.g., C8, phenyl).
Retention Time Drift Unstable mobile phase pH or column temperature Ensure mobile phase buffers are fresh and column temperature is controlled.

References

Confirmed Metabolite and Basic Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

A phase I clinical trial confirmed the presence of a previously undescribed metabolite in patient plasma following piroxantrone administration [1]. The key findings are summarized in the table below.

Aspect Details from Literature
Parent Drug This compound (an anthrapyrazole derivative) [1]
Metabolite Status A presumed metabolite was detected in human plasma [1].
Identified? Structure not fully elucidated at the time of publication [1].
Analytical Technique High-Performance Liquid Chromatography (HPLC) [1].
Contribution to Efficacy Not believed to contribute significantly to antitumor effects at observed plasma concentrations [1].

Potential Strategies and Insights from Related Compounds

Given the lack of direct data, the following suggestions are based on general analytical principles and techniques used for structurally or functionally related compounds, such as mitoxantrone and other anthrapyrazoles.

Sample Preparation and Extraction

For extracting drugs and metabolites from biological fluids like plasma and urine, liquid-liquid extraction is a standard technique.

  • Fundamental Method: The process generally involves adding a water-miscible organic solvent (e.g., methanol or acetonitrile) to the biological sample to precipitate proteins. After vortexing and centrifugation, the supernatant containing the analytes is collected for analysis [2].
  • Advanced Phase Separation: A more robust method involves a two-phase system. One established protocol uses methyl tert-butyl ether (MTBE) and methanol. After initial extraction, the addition of a methanol-water mixture induces phase separation, yielding an upper organic layer (good for lipophilic compounds) and a lower aqueous layer (good for polar metabolites), which can be analyzed separately [2].
Analytical Separation and Detection

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating and detecting such compounds.

  • This compound Analysis: The cited pharmacokinetic study used HPLC to monitor this compound and its metabolite in plasma [1].
  • Mitoxantrone Example: For the related drug mitoxantrone, methods were developed specifically for the "extraction of mitoxantrone metabolites" from urine, followed by separation using liquid chromatography [3]. Detection can be achieved with UV-Vis detectors [4] or mass spectrometers [3].
Structural Elucidation Techniques

Once isolated, powerful analytical techniques are required to determine the precise structure of the metabolites.

  • Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that reveal the molecular structure. This technique was used to confirm the structure of a mitoxantrone metabolite as a monocarboxylic acid derivative [3].
  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a definitive tool for elucidating the structure of unknown compounds. Researchers have synthesized 13C-labeled versions of drugs like mitoxantrone to facilitate the detection and structural confirmation of its metabolites via NMR [3].

The diagram below outlines a potential workflow for metabolite isolation and identification, integrating the techniques discussed.

cluster_1 Detection Methods cluster_2 Elucidation Techniques Start Biological Sample (Plasma/Urine) S1 Sample Preparation & Liquid-Liquid Extraction Start->S1 Precipitate proteins Phase separation S2 Analytical Separation (HPLC/UPLC) S1->S2 Inject supernatant S3 Detection & Analysis S2->S3 Compare retention times S4 Structural Elucidation S3->S4 Collect fraction of interest Det1 UV-Vis Detection S3->Det1 Quantification Det2 Mass Spectrometry (MS) S3->Det2 Mass identification End Metabolite Identified S4->End Struc1 Tandem MS (MS/MS) S4->Struc1 Fragmentation pattern Struc2 NMR Spectroscopy S4->Struc2 Definitive structure

References

Application Notes and Protocol: Piroxantrone with G-CSF Administration

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profiles and Mechanism of Action

Piroxantrone Hydrochloride

This compound (NSC 349174) is an anthrapyrazole derivative developed as a DNA-intercalating agent with broad-spectrum antitumor activity. A key design objective was to achieve therapeutic efficacy with reduced cardiac toxicity compared to traditional anthracyclines like doxorubicin. [1]

Granulocyte Colony-Stimulating Factor (G-CSF)

G-CSF is a hematopoietic growth factor that primarily stimulates the myeloid lineage. Its key mechanisms of action include:

  • Mitotic Activation: Stimulating the proliferation of granulopoietic progenitor and precursor cells. [2]
  • Maturation Acceleration: Shortening the maturation time of granulocyte precursors in the bone marrow. [2] [3]
  • Viability Enhancement: Blocking apoptosis and maintaining the viability of progenitor cells and their mature progeny. [3]
  • Post-Mitotic Amplification: Increasing the release of mature neutrophils from the bone marrow into the bloodstream. [2]

The predominant G-CSF derivative used in the cited this compound trial was Filgrastim, a short-acting, non-glycosylated recombinant human G-CSF. [4] [2]

Key Quantitative Data from Clinical Studies

The following tables consolidate quantitative findings from the primary Phase I study of high-dose this compound with G-CSF and associated pharmacokinetic research.

Table 1: Key Efficacy and Toxicity Findings from Phase I Study (this compound + G-CSF) [4]

Parameter This compound Alone This compound + G-CSF
Maximum-Tolerated Dose (MTD) 150 mg/m² 355 mg/m²
Dose-Limiting Toxicity (DLT) at MTD Neutropenia Thrombocytopenia
Dose Intensity Increase with G-CSF (Baseline) > 2-fold
Cardiotoxicity (Congestive Heart Failure) Observed at cumulative doses of 855 - 2,475 mg/m²
Patient Profile at Highest Cardiotoxicity Risk Patients with prior anthracycline (e.g., Doxorubicin) treatment

Table 2: Pharmacokinetic Profile of this compound (150 mg/m² IV over 60 minutes) in Rhesus Monkey Model [1]

Pharmacokinetic Parameter Value (Mean)
Distribution Half-life (t₁/₂ α) 1.0 minutes
Elimination Half-life (t₁/₂ β) 180 minutes
Area Under the Curve (AUC) 220 μM·min
Clearance 1420 ml/min/m²
Cerebrospinal Fluid (CSF) Penetration Not detectable

Experimental Protocols

Phase I Clinical Trial Protocol: High-Dose this compound with G-CSF

This protocol is adapted from the foundational Phase I study. [4]

3.1.1 Drug Administration
  • This compound: Administered as an intravenous infusion once every 21 days.
    • Starting Dose: 150 mg/m² for cohorts without G-CSF support.
    • Dose Escalation: Subsequent patient cohorts received escalating doses, starting at 185 mg/m², concurrently with G-CSF.
  • G-CSF (Filgrastim): Administered subcutaneously at a standard dose (e.g., 5 μg/kg/day). The first G-CSF dose is given on Day 2 of the cycle (24 hours after this compound infusion) and continues daily until neutrophil recovery. [4]
3.1.2 Monitoring and Dose-Limiting Toxicity (DLT)
  • Hematological Monitoring: Complete blood counts (CBC) with differential were monitored frequently to assess neutropenia and thrombocytopenia.
  • DLT Definition: The dose level at which ≥ 3 of 6 patients experienced severe, predefined hematological toxicity (e.g., Grade 4 neutropenia with complications, Grade 3 thrombocytopenia with bleeding). [4]
  • Cardiac Monitoring: Left ventricular ejection fraction (LVEF) was assessed via multigated acquisition (MUGA) scan or echocardiogram at baseline and before each treatment cycle due to the risk of congestive heart failure (CHF). [4]
Pharmacokinetic Assessment Protocol

A non-human primate (Rhesus monkey) model was used to characterize this compound's pharmacokinetics. [1]

  • Dosing: A single intravenous dose of 150 mg/m² administered over 60 minutes.
  • Sample Collection: Serial blood samples were collected in heparinized tubes at predetermined time points post-infusion for plasma separation. Cerebrospinal fluid (CSF) samples were obtained via an implanted subcutaneous access port.
  • Bioanalysis: this compound concentrations in plasma and CSF were determined using a validated high-performance liquid chromatography (HPLC) assay. [1]
  • Data Analysis: Pharmacokinetic parameters (half-life, AUC, clearance) were calculated using a standard non-compartmental method.

Critical Safety and Toxicity Management

The combination of high-dose this compound and G-CSF presents specific safety concerns that require vigilant management.

Cardiotoxicity

Cardiotoxicity is a prominent and dose-limiting non-hematological toxicity. [4]

  • Manifestation: Symptomatic congestive heart failure (CHF).
  • Cumulative Dose Relationship: CHF occurred at cumulative this compound doses ranging from 855 to 2,475 mg/m².
  • Risk Factor: A history of prior anthracycline (e.g., doxorubicin) therapy significantly increases risk; 6 out of 7 patients who developed CHF had such a history. [4]
  • Risk Mitigation:
    • Patient Selection: Exercise extreme caution or avoid use in patients with prior anthracycline exposure.
    • Routine Cardiac Monitoring: Implement mandatory, regular monitoring of cardiac function (e.g., LVEF) before each cycle and after cumulative doses exceed 700 mg/m².
    • Dose Capping: Consider a lifetime cumulative dose limit.
Hematological Toxicity
  • Without G-CSF: Neutropenia is dose-limiting, defining an MTD of 150 mg/m². [4]
  • With G-CSF: G-CSF ameliorates neutropenia, enabling dose escalation. However, thrombocytopenia then becomes the dose-limiting toxicity at 445 mg/m², establishing a new MTD of 355 mg/m² with G-CSF support. [4]

The following diagram illustrates the dose-limiting toxicity and the role of G-CSF based on the Phase I study outcomes.

G Start This compound Dosing GCSF_Decision G-CSF Coadministration? Start->GCSF_Decision No_GCSF This compound Alone GCSF_Decision->No_GCSF No Yes_GCSF This compound + G-CSF GCSF_Decision->Yes_GCSF Yes DL_Neutropenia Dose-Limiting Toxicity: Neutropenia No_GCSF->DL_Neutropenia MTD_150 MTD = 150 mg/m² DL_Neutropenia->MTD_150 Dose_Escalation >2-fold Dose Escalation Possible Yes_GCSF->Dose_Escalation DL_Thrombocytopenia Dose-Limiting Toxicity: Thrombocytopenia Dose_Escalation->DL_Thrombocytopenia MTD_355 MTD = 355 mg/m² DL_Thrombocytopenia->MTD_355

Biomodeling of G-CSF Dynamics

Understanding G-CSF's effects requires consideration of its complex, nonlinear pharmacokinetics and pharmacodynamics, which can be described by biomathematical models. [2]

  • Filgrastim (short-acting): Eliminated via renal excretion and receptor-mediated degradation, resulting in a short half-life (approx. 3.5 hours) that necessitates daily injections. [2] [3]
  • Pegfilgrastim (long-acting): Pegylation reduces renal clearance, prolonging the half-life to 30-53 hours and allowing for a single injection per chemotherapy cycle. Its receptor binding affinity may be slightly reduced. [2] [3]
  • Key Model Parameters: These models incorporate factors such as delayed drug absorption from subcutaneous tissue, dose-dependent bioavailability, unspecific first-order elimination, specific elimination dependent on neutrophil count, and reversible protein binding. [2]

Conclusion and Research Implications

The combination of high-dose this compound and G-CSF represents a classical strategy to increase cytotoxic dose intensity. The primary research implication from the available data is that while G-CSF successfully mitigates neutropenia and allows for a more than twofold increase in the this compound MTD, it unmasks a significant and potentially severe cardiotoxicity risk, particularly in patients previously treated with anthracyclines.

Future research with similar combinations should prioritize:

  • Rigorous Cardiac Safety Planning: Implementing proactive and frequent cardiac monitoring protocols from the earliest phases of clinical development.
  • Patient Stratification: Carefully selecting patient populations, potentially excluding those with prior anthracycline exposure or significant cardiac risk factors.
  • Exploration of Alternative G-CSF Scheduling: Investigating whether modified G-CSF dosing schedules could influence the toxicity profile.

References

piroxantrone soft tissue sarcoma treatment

Author: Smolecule Technical Support Team. Date: February 2026

Piroxantrone in Clinical Trials

The search of clinical trial registries reveals only one historical study involving this compound:

Trial Number Cancer Type Trial Title Status Relevance to Soft Tissue Sarcoma
SWOG-9116 [1] Disseminated Malignant Melanoma Evaluation of this compound in Disseminated Malignant Melanoma, Phase II Closed Did not study soft tissue sarcoma

No recent or ongoing clinical trials investigating this compound for soft tissue sarcoma were identified. Current research focuses on other treatment strategies, as outlined below.

Current and Emerging Soft Tissue Sarcoma Treatments

Modern soft tissue sarcoma treatment is evolving beyond traditional chemotherapy, with new strategies offering more personalized and effective care [2].

Established Chemotherapy Protocols

For context, current standard chemotherapy options for metastatic soft tissue sarcoma do not include this compound [3]:

Category Regimen Name / Drug Standard Dosing (as examples)
Single-Agent Doxorubicin 60-75 mg/m² IV every 3 weeks [3]
Ifosfamide 2000-3000 mg/m²/day IV for 3-4 days, every 21 days [3]
Trabectedin 1.5 mg/m² IV over 24 hours every 3 weeks [3]
Combination Therapy Gemcitabine + Docetaxel Gemcitabine 900 mg/m² (Days 1, 8); Docetaxel 75-100 mg/m² (Day 8); every 21 days [3]
AIM (Doxorubicin + Ifosfamide + Mesna) Doxorubicin 20-25 mg/m² (Days 1-3); Ifosfamide 2000-3000 mg/m² (Days 1-3); every 21-28 days [3]
Novel Therapeutic Strategies

Recent research is focused on several innovative approaches [2]:

  • Antibody-Drug Conjugates (ADCs): Designed to deliver potent cytotoxic drugs directly to tumor cells by targeting surface antigens, minimizing damage to healthy tissues. Examples in clinical trials include:
    • Mipasetamab uzoptirine (Mipa): Targets the AXL receptor. A Phase 1b trial showed a disease control rate of 57.1% in advanced sarcomas [2].
    • M3554: Targets GD2, an antigen expressed in over 90% of sarcomas, and is modified to avoid side effects like severe pain [2].
  • Immunotherapy: Includes immune checkpoint inhibitors and novel agents like LAG-3 inhibitors and bifunctional proteins that target both TGF-β and PD-L1 [2].
  • Targeted Therapy: Uses specific molecular inhibitors, such as NTRK inhibitors for NTRK-rearranged sarcomas and gamma-secretase inhibitors for desmoid tumors [2].
  • Epigenetic Therapy: Approved for certain sarcoma subtypes, this approach modifies gene expression to combat the cancer [2].

Experimental Protocol Considerations for Novel Agents

For the emerging agents mentioned, early-phase trial protocols share common elements focused on establishing safety and preliminary efficacy.

Phase 1b Trial Workflow for an Investigational ADC

The diagram below outlines a general workflow for an early-stage clinical trial, similar to the one used for Mipasetamab uzoptirine [2]:

G Start Patient Enrollment (Advanced STS, exhausted SOC) A1 Dose Escalation/Expansion (e.g., 4 cohorts: 7.5 mg to 15 mg Q3W) Start->A1 A2 Safety & Tolerability Assessment (Monitor AEs: anemia, fatigue, skin events) A1->A2 A3 Pharmacokinetic (PK) Analysis (Measure drug exposure and clearance) A1->A3 A4 Tumor Biopsy & AXL Expression Analysis (IHC staining and scoring) A1->A4 A5 Efficacy Evaluation (RECIST criteria: PR, SD, PD) A2->A5 A3->A5 A4->A5 End Data Synthesis (Determine RP2D, signal of activity) A5->End

Key Biomarker Assessment Protocol

For an ADC like M3554, which targets GD2, confirming target expression is a critical component of the experimental protocol [2].

  • Objective: To validate GD2 antigen expression on sarcoma tumor cells as a potential biomarker for patient selection.
  • Experimental Method:
    • Sample Collection: Obtain archival formalin-fixed, paraffin-embedded (FFPE) tumor tissue or perform a fresh biopsy.
    • Immunohistochemistry (IHC): Stain tissue sections using a validated anti-GD2 monoclonal antibody.
    • Scoring and Analysis:
      • A pathologist scores the stained samples based on the percentage of positive tumor cells and the intensity of membrane staining.
      • A predefined cutoff (e.g., ≥1% of tumor cells with positive membrane staining) is used to classify tumors as GD2-positive.
  • Application: This protocol helps determine if there is a correlation between high GD2 expression levels and clinical response to the ADC.

Key Takeaways for Researchers

  • This compound is not a current therapeutic candidate for soft tissue sarcoma and its clinical development for this malignancy appears inactive.
  • The sarcoma treatment landscape is rapidly advancing with ADCs, immunotherapy, and targeted agents leading a shift towards histotype-tailored treatment [2].
  • Focus research efforts on novel pathways and targets such as AXL, GD2, and immune checkpoints, which represent the frontier of sarcoma drug development.

References

piroxantrone metastatic breast cancer regimen

Author: Smolecule Technical Support Team. Date: February 2026

Piroxantrone Clinical Data Summary

The following table summarizes the key efficacy and safety findings from available Phase II clinical trials of this compound in metastatic breast cancer.

Trial Identifier / Group Prior Anthracycline? Dosage Regimen Patient Number (Evaluable) Objective Response Rate (ORR) Key Efficacy Findings Key Safety Findings
NCCTG (Citation 1) No 160 mg/m² IV, every 3 weeks 30 (29) 21% (1 CR, 5 PR) Median response duration: 244 days; Median time to progression: 124 days Significant cardiotoxicity; 16% median decrease in LVEF at 1000 mg/m²; 2 cases of CHF
SWOG (Citation 6) Mixed (16 of 32 had prior doxorubicin) 120 mg/m² IV, every 3 weeks 32 (27) ~7% (2 PR) Minimal activity observed Primarily hematologic toxicity; 1 case of CHF at 960 mg/m²

Experimental Protocol Overview

For research purposes, here is a detailed methodology based on the Phase II trials cited above.

  • 1. Patient Population

    • Inclusion Criteria: Women with histologically confirmed, measurable metastatic breast cancer. Patients must have failed one prior non-anthracycline-containing chemotherapy regimen for metastatic disease (per the NCCTG trial) [1]. The SWOG study included a mixed population, some of whom had prior doxorubicin exposure [2].
    • Exclusion Criteria: Prior treatment with anthracyclines (specific to the NCCTG trial); inadequate bone marrow, renal, or hepatic function; and pre-existing significant cardiac dysfunction.
  • 2. Drug Administration

    • Dosage: 120 mg/m² to 160 mg/m² of this compound hydrochloride [1] [2].
    • Reconstitution: The drug should be reconstituted according to manufacturer specifications (not detailed in search results).
    • Administration: Administered as an intravenous (IV) infusion over 60 minutes [1].
    • Cycle Length: Planned cycle length is 21 days (3 weeks) [1] [2].
    • Dose Modifications: Dose escalation or reduction should be based on hematologic tolerance and non-hematologic toxicity from the previous cycle.
  • 3. Efficacy and Safety Assessments

    • Tumor Response: Evaluated using standard criteria (e.g., WHO or RECIST). Objective response requires confirmation at least 4 weeks after initial documentation.
      • Complete Response (CR): Disappearance of all known lesions.
      • Partial Response (PR): ≥50% decrease in the sum of the products of the perpendicular diameters of all measurable lesions.
    • Cardiac Monitoring: Resting Left Ventricular Ejection Fraction (LVEF) must be assessed by radionuclide ventriculography or echocardiogram at baseline and periodically during treatment, especially as the cumulative dose increases [1].
    • Hematologic Monitoring: Complete blood counts (CBC) should be performed weekly to monitor for granulocytopenia and other cytopenias [2].

Critical Safety and Development Conclusions

  • Cardiotoxicity: A major finding across studies was dose-dependent cardiotoxicity. One study reported an estimated median decrease in LVEF of 16% at a cumulative dose of 1000 mg/m², with clinical congestive heart failure (CHF) occurring in two patients [1]. Another study also reported one case of symptomatic CHF [2]. This toxicity profile defeated the original purpose of developing anthrapyrazoles as less cardiotoxic alternatives to anthracyclines.
  • Efficacy Conclusion: The consensus from the trials was that this compound exhibited "minimal activity" or a "relatively low level of activity" in metastatic breast cancer [1] [2]. The low response rate, combined with significant toxicity, led researchers to conclude that "this compound cannot be recommended for further development as therapy for women with breast cancer" [1].

Proposed Mechanism and Toxicity Pathway

This compound is a member of the anthrapyrazole class, designed to mimic the efficacy of anthracyclines like doxorubicin while reducing cardiotoxicity. Its mechanism of action is inferred from its relative, mitoxantrone.

G This compound This compound DNA_Intercalation Intercalation into DNA This compound->DNA_Intercalation FreeRadicals Free Radical Formation (reduced vs. doxorubicin) This compound->FreeRadicals Proposed but not Myelosuppression Myelosuppression (Dose-Limiting) This compound->Myelosuppression TopoII_Inhibition Inhibition of Topoisomerase II DNA_Intercalation->TopoII_Inhibition DNA_Breaks DNA Strand Breaks & Crosslinks TopoII_Inhibition->DNA_Breaks Cell_Death Apoptosis & Tumor Cell Death DNA_Breaks->Cell_Death LipidPeroxidation Lipid Peroxidation FreeRadicals->LipidPeroxidation MembraneDamage Membrane Damage LipidPeroxidation->MembraneDamage Cardiotoxicity Cardiotoxicity (Dose-Limiting) MembraneDamage->Cardiotoxicity

Diagram: Proposed mechanism of action and key toxicity pathways of this compound. The drug's primary antineoplastic effect is achieved through DNA intercalation and topoisomerase II inhibition. Although developed to minimize free radical formation, clinical data confirmed that cardiotoxicity via this pathway remained a significant dose-limiting effect, alongside myelosuppression [1] [3] [4].

Research Implications and Future Directions

For drug development professionals, the this compound case offers critical lessons.

  • The anthrapyrazole backbone may still hold promise for creating safer chemotherapeutic agents, but significant molecular redesign is necessary to truly dissociate its efficacy from cardiotoxic effects. As concluded in the original research, "further study of other anthrapyrazoles is necessary to determine if the promise of this new class of agents can be fulfilled" [1].
  • This case highlights the critical importance of robust cardiac monitoring in early-phase trials for any compound structurally or mechanistically related to anthracyclines.

References

Piroxantrone in Gastric Carcinoma: Clinical Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Piroxantrone is a synthetic anthrapyrazole compound that functions as a DNA intercalating agent [1]. Phase II clinical trials conducted in the 1990s investigated its efficacy and safety in patients with advanced, measurable gastric adenocarcinoma. The outcomes from these studies consistently demonstrated that this compound, at a dose of 150 mg/m² administered intravenously every 21 days, possesses minimal anti-tumor activity against this malignancy [1] [2]. Consequently, no further development of this specific agent for gastric cancer is recommended.

Drug Profile & Mechanism of Action
  • Drug Name: this compound
  • Chemical Class: Anthrapyrazole; synthetic intercalating agent [1].
  • Mechanism of Action: this compound intercalates into DNA, leading to disruption of DNA structure and function. This action is similar to other intercalating agents like the related anthracenediones [1] [3].
  • Development Status for Gastric Cancer: Investigation discontinued due to lack of efficacy.
Clinical Efficacy Data in Gastric Carcinoma

The table below summarizes the key efficacy findings from two phase II trials of single-agent this compound.

Study Reference Patient Population Dosage Regimen Number of Evaluable Patients Objective Response Rate (ORR) Conclusion
Pazdur et al. (1994) [1] Advanced, measurable gastric adenocarcinoma; no prior chemotherapy 150 mg/m² IV, Day 1, every 21 days 15 0% (No CR, PR, or minor responses) No significant activity against advanced gastric cancer.
Southwest Oncology Group (1994) [2] Advanced gastric adenocarcinoma 150 mg/m² IV, every 21 days 21 5% (1 objective response) Minimal activity; no further investigation recommended.

CR: Complete Response; PR: Partial Response; IV: Intravenous.

Safety and Toxicity Profile

The toxicity profile of this compound was primarily characterized by hematological events, consistent with its mechanism as a cytotoxic agent.

Toxicity Type Common Manifestations (Grade ≥ 3) Frequency
Hematological Granulocytopenia, anemia [1] Very common; reported in 13/21 (62%) of patients in one study [2].
Gastrointestinal Nausea, vomiting, stomatitis, anorexia [1] Common
Other Fatigue, alopecia, hyperbilirubinemia, increased alkaline phosphatase [1] Common
Experimental Protocol Summary

The following methodology is derived from the published phase II trials.

  • Patient Selection:

    • Key Inclusion Criteria: Histologically confirmed advanced gastric adenocarcinoma; measurable disease; no prior chemotherapy; adequate performance status (e.g., ECOG 0-1) [1] [2].
    • Key Exclusion Criteria: Not explicitly detailed in results, but standard for oncology trials (e.g., severe comorbid conditions, inadequate organ function).
  • Dosing and Administration:

    • Drug: this compound.
    • Dose: 150 mg/m² [1] [2].
    • Route: Intravenous infusion over 1 hour [1].
    • Cycle Length: 21 days [1] [2].
    • Dose Modifications: Based on hematologic toxicity and other grade 3/4 adverse events.
  • Assessment Criteria:

    • Efficacy: Tumor response was evaluated using study-specific objective criteria (modern trials use RECIST). Primary endpoint was objective response rate (Complete + Partial Response) [1] [2].
    • Toxicity: Adverse events were graded using the study's toxicity criteria (modern trials use CTCAE) [1] [2].

The experimental workflow for these clinical studies is outlined in the diagram below.

G Start Patient Enrollment & Screening A1 Advanced Gastric Adenocarcinoma No Prior Chemotherapy Measurable Disease Start->A1 B1 Treatment Protocol A1->B1 B2 This compound 150 mg/m² IV over 1 hour Cycle = 21 days B1->B2 C1 Outcome Assessment B2->C1 C2 Primary Endpoint: Objective Tumor Response Rate C1->C2 C3 Secondary Endpoint: Toxicity Profile C1->C3 D1 Study Conclusion C2->D1 C3->D1 D2 Minimal Efficacy No Further Development Recommended D1->D2

Comparison with a Related Anthracenedione: Mitoxantrone

Mitoxantrone is an approved anthracenedione with a similar mechanism of action (DNA intercalation, topoisomerase II inhibition) [3] [4]. While not used for gastric cancer, its profile helps contextualize this compound's class effects and safety monitoring requirements.

Parameter This compound Mitoxantrone
Primary Indications Investigational (no approved indication) Acute Leukemia, Multiple Sclerosis [3] [5]
Key Toxicities Myelosuppression, GI toxicity [1] [2] Myelosuppression, Cardiotoxicity (dose-dependent), Secondary Leukemia [3] [4] [6]
Dose-Limiting Toxicity Hematological [2] Cardiotoxicity (cumulative dose > 140 mg/m²) [6] [7]
Required Monitoring Blood counts [1] LVEF (heart function), Blood counts [6] [7]
Conclusion and Research Implications

The investigation of this compound in gastric carcinoma underscores the critical importance of robust phase II trials in drug development. The conclusive lack of efficacy led to the discontinuation of its development for this indication, thereby allowing research resources to be redirected to more promising agents.

Future research in gastric cancer should focus on:

  • Combination Therapies: Evaluating new agents in combination with established backbone chemotherapies like fluoropyrimidines and platinum analogs [8].
  • Novel Mechanisms: Exploring drugs with different mechanisms of action to overcome resistance.
  • Biomarker-Driven Selection: Identifying predictive biomarkers to select patient populations most likely to benefit from specific treatments.

References

Comprehensive Assessment of Piroxantrone Cerebrospinal Fluid Penetration: Protocols and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Blood-CSF Barrier Principles

Piroxantrone (also known as oxantrazole, NSC 349174) is an anthrapyrazole derivative developed as an alternative to traditional anthracyclines, with demonstrated broad-spectrum antitumor activity in preclinical models and a potentially improved cardiac toxicity profile. Understanding the central nervous system (CNS) penetration of chemotherapeutic agents is critical for evaluating their potential efficacy against brain tumors and CNS metastases. The blood-cerebrospinal fluid (CSF) barrier represents a significant obstacle to drug delivery into the CNS, with penetration limited by factors including molecular size, lipophilicity, plasma protein binding, and affinity for active efflux transporters [1].

The physiological barriers protecting the CNS, including the blood-brain barrier (BBB) and blood-CSF barrier, significantly restrict drug penetration into the brain and CSF compartments. These barriers feature tight junctions between endothelial and epithelial cells that limit paracellular transport, along with active efflux transporters (such as P-glycoprotein and breast cancer resistance protein) that pump compounds back into the bloodstream [1] [2]. For this compound specifically, the CSF penetration characteristics had not been determined until the pivotal non-human primate study discussed in this application note, which revealed undetectable CSF concentrations following systemic administration [3] [4].

Pharmacokinetic Profile and Experimental Quantification

Key Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of this compound in Preclinical and Clinical Studies

Parameter Rhesus Monkey (150 mg/m²) Human Clinical Trial Method of Analysis
t₁/₂ α (distribution) 1.0 minute 3.2 ± 2.7 minutes Biexponential curve fitting
t₁/₂ β (elimination) 180 minutes 82 ± 92 minutes Biexponential curve fitting
Clearance 1420 ml/min/m² 840 ± 230 ml/min/m² Non-compartmental analysis
AUC 220 μM·min Not specified Linear trapezoidal method
CSF Penetration Not detectable Not assessed Direct CSF sampling/HPLC

Table 2: Comparison of this compound Properties Relevant to CNS Penetration

Property Impact on CNS Penetration Experimental Assessment
Molecular Weight Moderate (may limit diffusion) Chemical analysis
Lipophilicity Not specified in studies Log P calculation
Protein Binding High (limits free fraction) Plasma protein binding assays
Efflux Transporter Susceptibility Potential P-gp substrate (inferred) Transporter assays
CSF:Plasma Ratio Undetectable Simultaneous plasma/CSF sampling
Experimental Methodology for Pharmacokinetic Assessment

Animal Model and Dosing Protocol: The definitive assessment of this compound CSF penetration was conducted using a rhesus monkey model (n=5), chosen for its relevance to human BBB physiology. Animals received this compound at 150 mg/m² via intravenous infusion over 60 minutes. This dose was selected based on prior toxicity studies and represents a clinically relevant exposure level [3].

Sample Collection and Timing: Simultaneous blood and CSF samples were collected at predetermined intervals. Blood samples were drawn into heparinized tubes at baseline, during infusion (30 minutes), at end of infusion (60 minutes), and at 5, 15, 30, 60, 120, and 180 minutes post-infusion. CSF samples (0.5-1.0 mL) were obtained via a pre-implanted subcutaneous catheter and Ommaya reservoir inserted into the lateral ventricle or lumbar subarachnoid space, with sampling times coordinated with plasma collection [3].

Bioanalytical Method - HPLC Analysis:

  • Plasma Processing: Samples were immediately centrifuged at 2000 × g for 10 minutes at 4°C. Plasma was separated and stored at -70°C until analysis.
  • CSF Processing: Samples were centrifuged to remove any cellular elements and stored at -70°C.
  • Chromatographic Conditions: this compound concentrations in plasma and CSF were quantified using a reversed-phase high-performance liquid chromatography (HPLC) assay with electrochemical detection. The system employed a C18 analytical column (5μm, 4.6 × 150 mm) with a mobile phase consisting of methanol:acetonitrile:0.1M ammonium acetate (30:20:50, v/v/v) at pH 7.0. Flow rate was maintained at 1.0 mL/min with detection at 659 nm [3].
  • Validation Parameters: The assay was validated for specificity, sensitivity (limit of detection: 1-2 ng/mL), linearity (r² > 0.998), accuracy (85-115%), and precision (CV < 15%) across the relevant concentration range.

Pharmacokinetic Analysis: Concentration-time data were analyzed using biexponential curve fitting with MLAB software. The model with the lowest Akaike Information Criterion (AIC) value was selected as most appropriate. Area under the curve (AUC) was calculated using the linear trapezoidal method, while clearance was determined by dose/AUC [3] [5].

Cerebrospinal Fluid Penetration Assessment

Direct Assessment Protocol

The CSF penetration capability of this compound was evaluated through direct sampling of ventricular CSF via an indwelling catheter. This method allows for direct quantification of drug concentrations in the CSF compartment without the potential contamination issues associated with lumbar puncture.

Experimental Workflow:

G A Animal Model Preparation (Rhesus Monkey) B Surgical Implantation of CSF Catheter & Ommaya Reservoir A->B C Pre-study Baseline CSF & Blood Sampling B->C D IV this compound Infusion (150 mg/m² over 60 min) C->D E Sequential Paired Sampling CSF & Plasma at Defined Intervals D->E F Sample Processing Centrifugation & Storage at -70°C E->F G HPLC Analysis with Electrochemical Detection F->G H Pharmacokinetic Analysis & CSF:Plasma Ratio Calculation G->H

Key Findings: Despite robust plasma concentrations achieving levels sufficient for antitumor activity (mean AUC: 220 μM·min), this compound remained undetectable in all CSF samples across the sampling timeline. The limit of detection for the HPLC assay (1-2 ng/mL) established the maximum possible CSF:plasma ratio at <0.01, indicating profoundly limited CNS penetration [3] [4].

Indirect Penetration Assessment Methods

For compounds with suspected limited CNS penetration, several indirect assessment methods can provide supplementary data:

Brain Tissue Homogenate Studies: While not performed in the primary this compound study, this method involves:

  • Administration of compound followed by euthanasia at predetermined times
  • Collection of whole brain or specific region samples
  • Homogenization in buffer (typically 3-4 volumes of saline or phosphate buffer)
  • Extraction of drug from homogenate and quantification via HPLC or LC-MS/MS
  • Calculation of brain:plasma ratio (Kp)

Microdialysis Techniques: This method provides measurement of unbound drug in the brain extracellular fluid:

  • Implantation of semipermeable membrane probe in specific brain regions
  • Perfusion with artificial CSF at low flow rates (0.5-2 μL/min)
  • Collection of dialysate at timed intervals
  • Analysis of drug concentration in dialysate
  • Calculation of recovery via retrodialysis or no-net-flux methods [6]

In Vitro BBB Models:

  • Cell-based models using primary brain endothelial cells or induced pluripotent stem cell-derived BBB models
  • Transwell permeability assays measuring apparent permeability (Papp)
  • Uptake and efflux assays to identify transporter involvement

Metabolic Profile and Urinary Excretion

Metabolite Identification and Characterization

The metabolic fate of this compound was investigated through analysis of urine samples collected from the same non-human primate model. Urine was collected prior to dosing and at intervals up to 24 hours post-infusion. Samples were processed using solid-phase extraction followed by HPLC with electrochemical detection and mass spectrometric analysis for structural characterization [3].

Table 3: this compound Metabolites and Their Characteristics

Compound Relative Abundance Cytotoxicity (MOLT-4 cells) Structural Characteristics
This compound (parent) High IC₅₀ in nM range Anthrapyrazole core structure
Metabolite 1 (Major) Highest urinary metabolite >1 log less cytotoxic than parent Phase I oxidative metabolite
Metabolite 2 Moderate Not determined Glucuronide conjugate of Metabolite 1
Metabolite 3 Low Not determined Unidentified structure

Key Findings: Three distinct urinary metabolites not present in pre-dose samples were detected. The major urinary metabolite was isolated and its structure partially characterized. Cytotoxicity evaluation against MOLT-4 leukemia cells demonstrated that this major metabolite was significantly less potent (at least one log reduction) compared to the parent this compound compound. One of the minor metabolites was identified as a glucuronide conjugation product of the major metabolite, indicating phase II metabolic processing [3] [4].

Cytotoxicity Assessment Protocol

The cytotoxic potential of the isolated major metabolite was evaluated using the following methodology:

Cell Culture Conditions:

  • MOLT-4 human leukemia cells maintained in RPMI-1640 medium
  • Supplementation with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin
  • Incubation at 37°C in a humidified 5% CO₂ atmosphere
  • Maintenance in logarithmic growth phase

Cytotoxicity Assay:

  • Cells seeded at 5 × 10⁴ cells/well in 96-well plates
  • Exposure to serial dilutions of this compound or isolated metabolite for 72 hours
  • Assessment of cell viability using MTT tetrazolium dye reduction assay
  • MTT added at 0.5 mg/mL final concentration for 4 hours
  • Formazan crystals dissolved in DMSO and absorbance measured at 570 nm
  • IC₅₀ values calculated from concentration-response curves [3]

Research Implications and Therapeutic Significance

The finding of undetectable CSF penetration for this compound has significant implications for its therapeutic application and future drug development:

Therapeutic Limitations: The absence of detectable CNS levels suggests that this compound would have limited efficacy against primary brain tumors or CNS metastases, restricting its application to peripheral malignancies. This aligns with the general challenge of achieving therapeutic drug levels in the CNS compartment across many chemotherapeutic classes [6] [1].

Drug Design Considerations: The poor CNS penetration of this compound provides important insights for medicinal chemistry efforts. Future analogs might be modified to improve CNS delivery by:

  • Reducing substrate affinity for efflux transporters like P-glycoprotein and BCRP
  • Optimizing lipophilicity while maintaining solubility
  • Utilizing prodrug strategies that enhance BBB penetration
  • Employing novel delivery systems such as nanoparticles or liposomal formulations

Clinical Development Implications: These results demonstrate the importance of early CNS penetration assessment in oncology drug development, particularly for compounds intended to treat cancers with CNS involvement. The rhesus monkey model with direct CSF sampling provides a translational tool for predicting human CNS exposure [3] [6].

The methodological approaches detailed in this application note provide a comprehensive framework for assessing the CNS penetration capabilities of novel chemotherapeutic agents, enabling researchers to make informed decisions early in the drug development process.

References

managing piroxantrone cardiotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Risk Assessment & Quantitative Data

The following tables summarize key quantitative data for assessing and monitoring cardiotoxicity risk.

Table 1: Risk-Equivalent Dosing for Cardiac Dysfunction (Childhood Cancer Survivors) This table provides equivalence ratios to estimate the risk of cancer therapy-related cardiac dysfunction (CTRCD) compared to doxorubicin [1] [2].

Drug Comparison Risk-Equivalent Ratio Evidence Quality
Daunorubicin vs. Doxorubicin 0.6 (Lower risk) Low-quality evidence
Mitoxantrone vs. Doxorubicin 10.5 (Higher risk) Low-quality evidence

Note: These ratios are recommended for calculating a CTRCD risk-equivalent dose to inform long-term cardiac surveillance [1] [2].

Table 2: Incidence of Adverse Events with Mitoxantrone in MS Patients This retrospective study of 163 patients shows the frequency of various adverse events during and after treatment [3].

Adverse Event Grade Incidence Notes
Cardiotoxicity (LVEF reduction) ≥ 2 14% (18/128 pts) Occurred at doses below max recommended (120 mg/m²); no clear dose-response in this cohort.
Neutropenia ≥ 1 27% (40/146 pts) 18% occurred outside of the expected nadir period.
Anemia ≥ 1 15% (21/139 pts) Risk higher in women and associated with increasing cumulative dose.
Liver Toxicity (increased AST) ≥ 1 16% (21/134 pts) Maximum toxicity reached was grade 2.

Molecular Mechanisms & Experimental Pathways

Understanding the molecular basis of cardiotoxicity is crucial for developing monitoring strategies and potential cardioprotective agents.

Key Mechanisms of Cardiotoxicity

Research indicates that Mitoxantrone-induced cardiotoxicity involves interconnected pathways [4] [5]:

  • Oxidative Stress: Generation of reactive oxygen species (ROS) leads to damage of cellular components like lipids, proteins, and DNA.
  • Inflammation: Upregulation of pro-inflammatory pathways, including increased expression of the NF-κB p65 subunit and TNF-α, is a key trigger.
  • Topoisomerase-II Inhibition: This primary anti-cancer mechanism also contributes to DNA double-strand breaks in cardiomyocytes.
  • Mitochondrial Dysfunction: Impairment of energy metabolism and increased cell death signaling occur.
  • Cardiomyocyte Death: These stresses can activate various regulated cell death pathways in heart muscle cells, including apoptosis, necroptosis, and ferroptosis [6].
Diagram: Key Signaling Pathways in Mitoxantrone Cardiotoxicity

The diagram below synthesizes findings from multiple sources to illustrate the core molecular pathways [4] [6] [5].

G cluster_primary Primary Insults cluster_cell_death Cardiomyocyte Death Pathways cluster_outcomes Functional Outcomes Mitoxantrone Mitoxantrone ROS Oxidative Stress & ROS Mitoxantrone->ROS DNA_Damage Topo-II Inhibition & DNA Damage Mitoxantrone->DNA_Damage Inflamm Inflammatory Signaling Mitoxantrone->Inflamm Ferroptosis Ferroptosis ROS->Ferroptosis Iron/Lipid Peroxidation Mitochondria Mitochondria ROS->Mitochondria Dysfunction DNA_Damage->Mitochondria NFkB NFkB Inflamm->NFkB e.g. NF-κB p65, TNF-α↑ Apoptosis Apoptosis Dysfunction Myocardial Dysfunction Apoptosis->Dysfunction Necroptosis Necroptosis Necroptosis->Dysfunction Ferroptosis->Dysfunction HF Heart Failure Dysfunction->HF Mitochondria->Apoptosis Mitochondria->Necroptosis NFkB->Apoptosis

Experimental Monitoring & Assessment

These protocols outline methodologies for evaluating cardiotoxicity in pre-clinical models, based on the research presented.

Protocol 1: In Vivo Assessment in Mouse Models

This protocol is adapted from studies investigating age-dependent susceptibility to Mitoxantrone cardiotoxicity [4].

  • 1. Animal Grouping:
    • Use two age groups (e.g., infant and adult mice) to model age-dependent effects.
    • Adminiate at least two different clinically relevant cumulative doses (e.g., 6.0 mg/kg and 7.0 mg/kg).
    • Include a control group receiving the vehicle.
  • 2. Dosing and Schedule:
    • Administer Mitoxantrone via intravenous injection.
    • A sample schedule is monthly infusions for 3 months, followed by quarterly infusions.
  • 3. Physiological Monitoring:
    • Monitor and record body weight, food consumption, and water intake regularly throughout the study as indicators of overall health and toxicity.
  • 4. Terminal Assessment (at sacrifice):
    • Plasma Biomarkers: Collect blood and measure:
      • Creatine Kinase (CK)
      • Aspartate Aminotransferase (AST)
      • Alanine Aminotransferase (ALT)
      • Calculate the AST/ALT ratio, which showed a tendency to increase in treated adult mice [4].
    • Cardiac Tissue Analysis:
      • Histopathology: Examine heart sections for structural damage, fibrosis, and immune cell infiltration.
      • Molecular Analysis:
        • Measure markers of oxidative stress (e.g., protein carbonylation).
        • Analyze inflammatory markers via Western blot or ELISA (e.g., NF-κB p65, TNF-α, IL-6).
        • Assess antioxidant defense proteins (e.g., catalase, GAPDH).
Protocol 2: Ex Vivo / In Vitro Cardiotoxicity Screening

This workflow helps investigate direct cardiomyocyte damage and mechanisms [6] [5].

  • 1. Model System Selection:
    • Use primary isolated rodent cardiomyocytes or human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs).
  • 2. Drug Treatment:
    • Treat cells with a range of Mitoxantrone concentrations for 24-72 hours.
    • Include positive controls (e.g., Doxorubicin) and vehicle controls.
  • 3. Endpoint Analysis:
    • Cell Viability: Quantify using MTT or MTS assays.
    • Oxidative Stress: Measure ROS production using fluorescent probes (e.g., DCFH-DA).
    • Cell Death Pathways:
      • Apoptosis: Assess via caspase-3/7 activity assays and Annexin V/propidium iodide staining.
      • Necroptosis: Analyze phosphorylation levels of key markers like RIPK1, RIPK3, and MLKL by Western blot.
      • Ferroptosis: Investigate by measuring lipid peroxidation (e.g., with BODIPY 581/591 C11 probe) and the effect of ferroptosis inhibitors (e.g., Ferrostatin-1).
    • Functional Assessment: If using platforms like iPSC-CMs, measure changes in beat rate and contraction force.

Key Takeaways for Researchers

  • Mechanism-Driven Monitoring: The strong involvement of inflammation and oxidative stress suggests that tracking relevant plasma biomarkers and tissue markers, beyond just functional imaging, could provide early signs of injury.
  • Age as a Critical Factor: Pre-clinical data indicates that adult organisms may be more susceptible than infants to Mitoxantrone-induced cardiotoxicity. Experimental design should account for the age of model systems [4].
  • Dose Vigilance is Paramount: Cardiotoxicity can occur below the maximum recommended cumulative dose, and a clear dose-response relationship is not always observed. Rigorous monitoring is essential at all dose levels [3].

References

Piroxantrone & Myelosuppression Management

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key evidence for managing piroxantrone-induced myelosuppression.

Management Strategy Reported Efficacy / Outcome Supporting Evidence
Granulocyte Colony-Stimulating Factor (G-CSF) Allows safe dose escalation; mitigates myelosuppression (the dose-limiting toxicity) [1]. Phase I trial established that G-CSF allowed doses up to 555 mg/m² without irreversible myelosuppression [1].
Dose Modification Critical for management; lower doses (e.g., 150 mg/m²) are associated with less severe myelosuppression [2]. In a Phase II trial, leukopenia was a common toxic effect, but treatment deaths were only 5% at 150 mg/m² [2].

FAQs for Researchers

Q: What is the dose-limiting toxicity of this compound? A: The dose-limiting toxicity of this compound is myelosuppression, particularly leukopenia. This was consistently observed in phase I trials without supportive care [1].

Q: How does G-CSF mitigate this compound-induced myelosuppression? A: Administering G-CSF alongside this compound helps stimulate the bone marrow to produce white blood cells more rapidly. This support reduces the depth and duration of the neutrophil nadir, allowing for administration of higher doses of this compound and improving the safety profile of the therapy [1].

Q: Were there any treatment-related deaths due to myelosuppression in clinical trials? A: Yes, in a phase II study of this compound (150 mg/m²) for non-small-cell lung cancer, 5% (2 out of 44 assessable patients) died from causes directly related to treatment, which included complications from myelosuppression [2].

Experimental & Monitoring Considerations

For researchers designing preclinical or clinical studies, the following monitoring protocols are recommended based on general principles for myelosuppressive agents and insights from the clinical trials.

  • Routine Blood Count Monitoring: Frequent complete blood counts (CBC) with differential are essential. In clinical trials, counts were typically evaluated every 3 weeks, but more frequent monitoring (e.g., weekly) around the time of the expected nadir is advisable to detect severe cytopenias early [2].
  • Preclinical Biomarker Investigation: While not yet applied to this compound, a toxicogenomic approach in rats has identified potential genomic biomarkers for myelosuppressive anemia, such as decreased expression of Hbb, Alas2, and Cdc25b in the liver. Investigating similar biomarkers could enhance nonclinical safety monitoring [3].

The following workflow outlines a general approach for managing and investigating myelosuppression in a research setting.

Start Patient/Model Receives This compound A Administer Prophylactic G-CSF Start->A B Monitor Blood Counts A->B C Observe Myelosuppression? B->C D Continue Treatment & Monitoring C->D No E Implement Supportive Care C->E Yes F Consider Dose Modification E->F F->B G Investigate Biomarkers (e.g., Hbb, Alas2) G->B

Knowledge Gaps and Research Directions

The available data on this compound is historically valuable but limited. Future research could focus on:

  • Modern Formulations: Exploring liposomal encapsulation, similar to mitoxantrone hydrochloride liposome, could improve the therapeutic index by enhancing tumor targeting and potentially reducing systemic toxicity, including myelosuppression [4].
  • Novel Combinations: Investigating this compound in combination with other non-myelosuppressive agents or different supportive care regimens.

References

piroxantrone hematological toxicity mitigation

Author: Smolecule Technical Support Team. Date: February 2026

Piroxantrone Hematological Toxicity Profile

Aspect Details
Dose-Limiting Toxicity Myelosuppression, with leukopenia predominating [1].
Other Hematological Toxicities Information not available in the search results.
Non-Hematological Toxicities Nausea, vomiting, alopecia, mucositis, phlebitis (generally minimal) [1].
Recommended Phase II Dose 150 mg/m² administered as a 1-hour intravenous infusion every 3 weeks [1].
Maximum Tolerated Dose (MTD) 190 mg/m² on the same schedule [1].

Key Experimental Data & Protocol

The most relevant data comes from a Phase I clinical trial, which established the foundational dosing and toxicity profile [1].

  • Study Design: Phase I trial in patients with advanced cancer.
  • Dosing Schedule: this compound was administered as a 1-hour intravenous infusion every 3 weeks [1].
  • Dose Escalation: Doses ranged from 7.5 mg/m² to 190 mg/m² [1].
  • Pharmacokinetics: Plasma clearance was rapid, best fit by a two-compartment model. The mean elimination half-life (t1/2 beta) was 18.7 ± 36.5 minutes [1].
  • Exposure-Toxicity Relationship: The percentage decrease in white blood cell (WBC) and neutrophil count was correlated with the Area Under the Curve (AUC), indicating a predictable and dose-dependent myelosuppressive effect [1].

Based on the general principles of managing chemotherapy-induced hematological toxicity and the specific data available for this compound, the following workflow outlines a recommended monitoring and mitigation approach for preclinical or clinical studies.

Start Start this compound Protocol A Pre-Treatment Assessment: • Baseline CBC with differential • Confirm adequate organ function Start->A B Administer this compound (1-hour IV infusion, q3wk) • Dose: 150 mg/m² (Phase II) • MTD: 190 mg/m² A->B C Routine Monitoring • Frequent CBC monitoring • Assess for signs of infection B->C D Manage Toxicity C->D E1 Grade 3/4 Neutropenia • Treatment delay until recovery • Consider dose reduction • Supportive care (antibiotics) D->E1 Observed E2 No Significant Toxicity • Continue next scheduled cycle D->E2 Not Observed F Dose Modification • Reduce subsequent doses • Consider hematopoietic growth factors (research context) E1->F End Continue Protocol E2->End F->C Continue Monitoring

Frequently Asked Questions

What is the primary hematological concern with this compound? The dose-limiting toxicity is myelosuppression, specifically leukopenia (low white blood cell count). This was the defining side effect that determined the maximum tolerated dose in clinical trials [1].

Are there any known drug interactions that could worsen hematological toxicity? The available search results do not provide information on drug interactions for this compound. In the absence of specific data, extreme caution should be exercised when combining it with other myelosuppressive agents.

How does this compound's hematological toxicity compare to other similar agents? Preclinical studies in rats suggested that the cardiac and renal lesions induced by this compound were less severe than those caused by doxorubicin [2]. However, direct comparative data on hematological toxicity in humans is not available from the provided sources.

Key Considerations for Researchers

  • Limited Data: The information on this compound is from older studies. There have been no recent clinical trials, and its development may have been discontinued [3].
  • Mitigation Strategy: The primary strategy is dose modification based on blood counts, as the toxicity is dose-dependent and correlated with drug exposure (AUC) [1].
  • Proactive Monitoring: Implementing a strict monitoring protocol, as shown in the workflow, is essential for managing patient or subject safety in any experimental setting.

References

piroxantrone cumulative dose limitations

Author: Smolecule Technical Support Team. Date: February 2026

Drug Name Clarification

The following information is for Mitoxantrone. The search did not yield specific data for a drug named "piroxantrone." Mitoxantrone is an anthracenedione used in cancer chemotherapy and multiple sclerosis, with cumulative cardiotoxicity being a major dose-limiting factor [1] [2] [3].

Mitoxantrone: Cumulative Dose & Safety Overview

The table below summarizes the key quantitative data and safety limits for Mitoxantrone.

Parameter Details
Approved Uses Acute Nonlymphocytic Leukemia (ANLL), Multiple Sclerosis (MS), Prostate Cancer [1]
Recommended Lifetime Cumulative Dose (MS) 140 mg/m² (should not be exceeded) [1] [4]

| Common Dosing Regimens | • MS: 12 mg/m² IV every 3 months [1] [5]ANLL (Induction): 12 mg/m²/day IV on days 1-3 [1] [5]Prostate Cancer: 12-14 mg/m² IV every 21 days [1] [5] | | Primary Safety Concern | Cardiotoxicity (Congestive Heart Failure), which can be fatal and may occur months or years after treatment [1] | | Reported Cardiotoxicity Incidence | • 14% of MS patients developed subclinical cardiotoxicity (reduced LVEF) at a mean cumulative dose of 59.7 mg/m² [4] • Risk is present at doses below the maximum limit [4] [2] | | Other Major Adverse Events | Myelosuppression (neutropenia, anemia), liver toxicity, secondary leukemia [1] [4] |

Detailed Experimental Protocols for Safety Monitoring

For researchers investigating mitoxantrone's toxicity mechanisms, here are detailed methodologies from the literature.

Protocol for In Vivo Cardiotoxicity Assessment (Mouse Model)

This protocol evaluates mitoxantrone-induced cardiotoxicity across different age groups and cumulative doses [2] [3].

  • Animal Models: Juvenile (infant) and adult CD-1 mice.
  • Dosing Regimens:
    • High Dose: 7.0 mg/kg cumulative dose, administered via multiple injections.
    • Low Dose: 6.0 mg/kg cumulative dose.
  • Sacrifice Timepoints: To capture both early and late effects, animals are sacrificed at different intervals (e.g., 7 days and 17 days) after the last administration.
  • Key Readouts and Methods:
    • Histopathological Analysis: Examination of heart tissue for signs of damage.
    • Biomarker Assays:
      • Oxidative Stress: Protein carbonylation in cardiac tissue.
      • Inflammation: Expression of NF-κB p65 subunit, TNF-α, and IL-6 via Western blot or ELISA.
      • Cardiac Catecholamines: Noradrenaline levels measured in heart tissue.
      • Plasma Markers: Total creatine kinase (CK) and aspartate aminotransferase (AST)/alanine aminotransferase (ALT) ratio.
    • Body Weight and Consumption: Monitor general health via body weight, food, and water intake.
Protocol for Clinical Safety Monitoring in Patients

This outlines the essential monitoring required for patients receiving mitoxantrone therapy [1] [4].

  • Baseline Assessments (Prior to 1st Dose):
    • Cardiac: History, physical examination, ECG, and quantitative Left Ventricular Ejection Fraction (LVEF) via echocardiogram or MUGA scan.
    • Hematological: Complete blood count (CBC), including platelets.
    • Hepatic: Liver function tests (LFTs).
    • Pregnancy Test: For women of childbearing potential.
  • Ongoing Monitoring (Prior to Every Dose):
    • Repeat LVEF measurement, CBC, and LFTs.
    • Mitoxantrone should not be administered to MS patients with:
      • LVEF < 50% or a clinically significant reduction from baseline.
      • Neutrophil count < 1500 cells/mm³.
      • Abnormal liver function tests.
  • Post-Treatment Monitoring:
    • Annual LVEF evaluation after cessation of therapy to monitor for late-occurring cardiotoxicity [1].

Mechanisms of Cardiotoxicity: Signaling Pathways

Research indicates that inflammation and oxidative stress are key triggers of mitoxantrone-induced cardiotoxicity [2]. The following diagram illustrates this proposed pathway.

G Figure 1: Proposed Inflammatory Pathway in Mitoxantrone-Induced Cardiotoxicity Mitoxantrone Mitoxantrone Oxidative Stress Oxidative Stress Mitoxantrone->Oxidative Stress NF-κB Activation NF-κB Activation Oxidative Stress->NF-κB Activation Pro-inflammatory Cytokines    (TNF-α, IL-6) Pro-inflammatory Cytokines    (TNF-α, IL-6) NF-κB Activation->Pro-inflammatory Cytokines    (TNF-α, IL-6) Myocyte Apoptosis    Cardiac Fibrosis    Cardiac Hypertrophy Myocyte Apoptosis    Cardiac Fibrosis    Cardiac Hypertrophy Pro-inflammatory Cytokines    (TNF-α, IL-6)->Myocyte Apoptosis    Cardiac Fibrosis    Cardiac Hypertrophy Cardiac Dysfunction    & Heart Failure Cardiac Dysfunction    & Heart Failure Myocyte Apoptosis    Cardiac Fibrosis    Cardiac Hypertrophy->Cardiac Dysfunction    & Heart Failure

Key Troubleshooting FAQs for Researchers

  • Q: A preclinical model shows significant weight loss and reduced consumption after mitoxantrone dosing. Is this expected?

    • A: Yes. Studies report that treated animals, particularly adults, show statistically significant decreases in body weight and food/water intake, especially after reaching higher cumulative doses. This should be monitored as an indicator of general toxicity [2] [3].
  • Q: What are the most sensitive early biomarkers for detecting subclinical cardiotoxicity?

    • A: Beyond LVEF measurement, research in models points to:
      • Increased protein carbonylation (marker of oxidative stress) in cardiac tissue.
      • Upregulation of NF-κB p65 and TNF-α (markers of inflammatory pathway activation).
      • A decreased noradrenaline level in heart tissue [2].
  • Q: Why is age a critical factor in experimental design for mitoxantrone toxicity studies?

    • A: Evidence shows a divergent response based on age. While very young children are clinically known to be more susceptible, mouse models suggest that adult mice may show more severe histopathological cardiac damage and molecular changes compared to infants at the same cumulative dose. The underlying mechanisms are likely complex and age-dependent [2] [3].

References

piroxantrone prior anthracycline exposure risk

Author: Smolecule Technical Support Team. Date: February 2026

Calculating Cumulative Anthracycline Exposure

A key challenge in risk assessment is converting different anthracycline agents to a common risk-equivalent dose. The equivalency ratios based on hematologic toxicity are different from those for cardiotoxicity risk. The table below summarizes the recommended conversion ratios for calculating a doxorubicin-equivalent dose based on cardiotoxicity risk.

Anthracycline Agent Conventional Conversion Ratio (for hematologic toxicity) Recommended Conversion Ratio for Cardiotoxicity Risk Doxorubicin-Equivalent Dose (Example: 50 mg/m² input)
Doxorubicin 1.0 (reference) 1.0 (reference) 50 mg/m²
Daunorubicin 1.0 0.6 [1] [2] 30 mg/m²
Epirubicin 0.67 (approximately 2:3) Inconclusive evidence [2] -
Idarubicin 5.0 Inconclusive evidence [1] [2] -
Mitoxantrone 4.0 to 5.0 10.5 [1] [2] 525 mg/m²

This revised calculation can significantly alter the estimated lifetime exposure. For instance, a patient's previous mitoxantrone exposure could be equivalent to 504 mg/m² of doxorubicin instead of 192 mg/m², potentially placing them over the lifetime maximum recommended dose of 550 mg/m² [1].

Strategies to Mitigate Cardiotoxicity in Research and Clinical Care

When working with or administering anthracyclines, several strategies can be employed to mitigate cardiac risk.

  • Pharmacologic Cytoprotection: Dexrazoxane is an iron chelator that has been shown to reduce the risk of anthracycline-induced cardiotoxicity. Its protective effects appear to be long-lasting, with studies showing significantly less cardiac dysfunction even years after treatment [1].
  • Concurrent Cardioprotective Medications: For patients at high risk, prophylactic treatment with neurohormonal blockers like Angiotensin-Converting Enzyme (ACE) inhibitors and beta-blockers can be beneficial [3]. Recent evidence also supports the use of statins (e.g., atorvastatin) during and after treatment to reduce the decline in Left Ventricular Ejection Fraction (LVEF) [1].
  • The Concept of "Permissive Cardiotoxicity": This is an emerging concept in cardio-oncology where effective cancer therapies are continued despite emerging cardiotoxicity, provided that cardiac medications are optimized. This approach involves a conscious risk-benefit trade-off, recognizing that completely avoiding cardiotoxicity might deprive a patient of a potentially curative anticancer regimen [1].

Mechanisms of Anthracycline-Induced Cardiotoxicity

Understanding the molecular pathways of injury is crucial for developing protective strategies. The mechanisms are multifactorial, as illustrated in the following diagram and detailed points.

G cluster_0 Primary Cellular Injury Pathways cluster_1 Downstream Consequences Anthracycline Anthracycline ROS Reactive Oxygen Species (ROS) Generation Anthracycline->ROS Top2B Topoisomerase 2β (Top2B) Inhibition Anthracycline->Top2B DNA_Intercalation DNA Intercalation & Synthesis Disruption Anthracycline->DNA_Intercalation OxidativeStress Oxidative Stress ROS->OxidativeStress Causes LipidProtNuclDamage Damage to Lipids, Proteins, Nucleic Acids ROS->LipidProtNuclDamage Causes MitochondrialDysfunction MitochondrialDysfunction Top2B->MitochondrialDysfunction Leads to DNA_Damage DNA_Damage Top2B->DNA_Damage Causes SarcomereDisruption Sarcomere Disruption DNA_Intercalation->SarcomereDisruption e.g., Titin degradation, GATA4 downregulation CellDeath Cell Death (Apoptosis/Necrosis) MitochondrialDysfunction->CellDeath DNA_Damage->CellDeath ProgenitorCellDepletion Cardiac Progenitor Cell Depletion CellDeath->ProgenitorCellDepletion CardiacDysfunction CardiacDysfunction SarcomereDisruption->CardiacDysfunction Collectively Lead to ProgenitorCellDepletion->CardiacDysfunction

  • Reactive Oxygen Species (ROS) Generation: Anthracyclines catalyze the formation of oxygen free radicals through enzymatic and non-enzymatic pathways, leading to oxidative damage of cellular lipids, proteins, and DNA [3] [4].
  • Topoisomerase 2β (Top2B) Inhibition: Anthracyclines inhibit Top2B, a key enzyme for DNA unwinding. This leads to double-strand DNA breaks, mitochondrial dysfunction, and the activation of cell death pathways in cardiomyocytes [4].
  • Disruption of Sarcomere Maintenance: Anthracyclines cause the degradation of essential sarcomere proteins like titin and downregulate critical transcription factors like GATA4, which is necessary for the synthesis of new sarcomere proteins. This leads to a loss of cardiac muscle structure and function [3].
  • Impact on Cardiac Progenitor Cells: Anthracyclines induce cell death in cardiac progenitor cells, depleting the heart's innate capacity to repair and regenerate, which contributes to late-onset cardiotoxicity [3].

Experimental & Clinical Monitoring Protocols

Early detection of cardiac injury is paramount. The following workflow outlines a comprehensive monitoring strategy, from subclinical injury to overt heart failure.

G cluster_monitoring Monitoring Phase: A Continuum of Injury Start Anthracycline Administration Biomarkers Biomarker Elevation (e.g., Troponin, NT-proBNP) Start->Biomarkers Hours to Days DiastolicDysfunction Diastolic Dysfunction (Can occur independently of LVEF) Biomarkers->DiastolicDysfunction Can precede LVEF_Decline LVEF Decline (Absolute drop >10%, to value <53%) Biomarkers->LVEF_Decline Can precede DiastolicDysfunction->LVEF_Decline SymptomaticHF Symptomatic Heart Failure LVEF_Decline->SymptomaticHF

Key Monitoring Methodologies
  • Biomarker Assays: Measure high-sensitivity cardiac troponin and N-terminal pro–B-type natriuretic peptide (NT-proBNP) before chemotherapy, and then 12-72 hours after each cycle. A rise in troponin indicates ongoing myocardial cell injury, while NT-proBNP elevation can signal wall stress [3] [4].
  • Echocardiographic Protocols: Perform comprehensive echocardiograms at baseline and at regular intervals during and after treatment.
    • Systolic Function: Quantify Left Ventricular Ejection Fraction (LVEF) using the biplane Simpson's method [5].
    • Diastolic Function: Evaluate parameters including the E/A ratio (peak early to late filling velocity), isovolumetric relaxation time (IVRT), and E-wave deceleration time (DT). Diastolic dysfunction often precedes a drop in LVEF [5].
    • Myocardial Strain Imaging: Measure Global Longitudinal Strain (GLS). A relative reduction in GLS of >15% from baseline is a sensitive marker of subclinical systolic dysfunction and can predict a subsequent decline in LVEF [4].

References

piroxantrone vesicant properties management

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile & Experimental Design

The table below summarizes the available information on piroxantrone and a proposed experiment to evaluate its vesicant potential.

Aspect Details on Pixantrone
Drug Class Aza-anthracenedione; structurally related to anthracyclines and mitoxantrone [1].
Primary Mechanism Topoisomerase IIα inhibitor. It intercalates DNA, stabilizes enzyme-DNA covalent complexes, and causes DNA double-strand breaks [1].

| Key Safety Rationale | Designed for reduced cardiotoxicity vs. mitoxantrone/doxorubicin due to: • No iron binding: Unable to induce iron-based oxidative stress [1]. • Topo IIα selectivity: Attenuated effect on Topo IIβ in postmitotic cardiomyocytes [1]. | | Vesicant Classification | Not definitively established from available literature. | | Proposed Extravasation Assay | In vitro cell viability assay post-simulated extravasation (See protocol below). |

Experimental Protocol: Assessing Vesicant Potential In Vitro

This methodology can help you generate data on this compound's potential to cause tissue damage.

1. Title: Assessment of Pixantrone-Induced Cytotoxicity in Human Dermal Fibroblasts as a Model for Vesicant Potential.

2. Objective: To quantify the dose- and time-dependent cytotoxic effects of pixantrone on human dermal fibroblasts (HDFs) compared to a known vesicant (e.g., doxorubicin) and a negative control.

3. Materials:

  • Cell Line: Primary Human Dermal Fibroblasts (HDFs).
  • Test Compounds: Pixantrone dimaleate, Doxorubicin HCl (positive control), Saline (negative control).
  • Equipment: Cell culture incubator, biological safety cabinet, hemocytometer or automated cell counter, multi-well plate reader.
  • Supplies: 96-well cell culture plates, cell culture media and reagents.

4. Workflow Diagram:

The following diagram outlines the key steps of the experimental protocol.

G start Seed HDFs in 96-well plate a1 Incubate for 24h (to allow cell adhesion) start->a1 a2 Treat with Compounds a1->a2 a3 Pixantrone (across a dose range) a2->a3 a4 Doxorubicin (Positive Control) a2->a4 a5 Saline (Negative Control) a2->a5 a6 Incubate for 24h, 48h, 72h a3->a6 a4->a6 a5->a6 a7 Perform MTS/Viability Assay a6->a7 a8 Measure Absorbance (490nm) a7->a8 a9 Analyze Data: Calculate % Cell Viability a8->a9

5. Procedure:

  • Cell Seeding: Seed HDFs in a 96-well plate at a density of 5,000-10,000 cells per well in complete medium. Incubate for 24 hours to allow for cell adhesion.
  • Drug Treatment: Prepare serial dilutions of pixantrone, doxorubicin, and saline. Remove the culture medium from the wells and add fresh medium containing the test compounds. Include multiple replicates for each concentration and control.
  • Incubation: Incubate the plates for 24, 48, and 72 hours.
  • Viability Assay: At each time point, assess cell viability using a colorimetric assay like MTS. Briefly, add the MTS reagent to each well, incubate for 1-4 hours, and then measure the absorbance at 490nm using a plate reader.
  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the negative control (saline). Plot dose-response curves and determine the half-maximal inhibitory concentration (IC50) values.

Technical Support FAQs

Q1: How should a potential pixantrone extravasation be managed? While pixantrone's vesicant classification is not confirmed, its structural similarity to mitoxantrone warrants caution. A case study classified mitoxantrone as a vesicant after an extravasation led to pain, blistering, and required surgical intervention [2]. Given this, it is prudent to manage a pixantrone extravasation as a vesicant injury. Immediate actions should include:

  • Stopping the infusion.
  • Aspirating any residual drug from the IV line and tissue.
  • Applying cold compresses (as used in the mitoxantrone case [2]).
  • Considering dexrazoxane, which was used successfully in the mitoxantrone case [2]. Consultation with a surgeon or plastic surgeon is also recommended.

Q2: What is the key mechanistic difference between pixantrone and mitoxantrone that reduces cardiotoxicity? The primary difference lies in their interaction with iron and topoisomerase II isoforms. Pixantrone was specifically designed not to bind iron(III), which prevents it from inducing the iron-based oxidative stress that is a major contributor to the cardiotoxicity of both doxorubicin and mitoxantrone [1]. Furthermore, pixantrone demonstrates selectivity for topoisomerase IIα over the IIβ isoform. Since Topo IIβ is predominant in postmitotic cardiomyocytes, this selectivity further attenuates its cardiotoxic potential [1].

Guidance for Further Research

The information available on this compound is limited, as it is a relatively newer drug. To build a more complete technical support document, you may need to:

  • Consult Preclinical Studies: The most specific data on vesicant potential may be found in the original preclinical animal studies and toxicology reports submitted for drug approval.
  • Monitor for Clinical Reports: As the clinical use of pixantrone expands, monitor databases like PubMed and drug safety advisories for case reports of extravasation.

References

Drug Administration & Phlebitis Prevention: A Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

This FAQ provides evidence-based protocols for the safe administration of intravenous anthracenediones, focusing on the mitigation of phlebitis, based on data for mitoxantrone.

  • Q1: What is the established incidence of phlebitis with mitoxantrone? Phlebitis is a documented, though less common, adverse effect. The table below summarizes its frequency and presentation.
Adverse Event Frequency Category Clinical Presentation
Phlebitis Uncommon (0.1% to 1% of patients) Pain, redness, swelling, burning, and/or blue discoloration of the skin at the injection site [1].
Tissue Necrosis Rare (less than 0.1%) Can occur following extravasation (leakage of the drug into surrounding tissue) [1].
  • Q2: What are the primary evidence-based strategies to prevent phlebitis? Prevention is multi-factorial, involving aseptic technique, catheter management, and drug handling. The most critical nursing interventions for prevention include [2]:

    • Asepsis: Topical use of >0.5% chlorhexidine preparation with 70% alcohol or 2% aqueous chlorhexidine for skin disinfection.
    • Catheter Care: Use of a sterile, transparent dressing; proper hand hygiene; and using clean gloves to handle connections.
    • Maintenance: Maintaining venous access patency, controlling infusion volume, and vigilant monitoring for early signs of phlebitis (erythema, swelling, pain, heat).
    • Catheter Rotation: Removal of any non-essential catheter and rotation of the infusion site are key non-pharmacological interventions [3].
  • Q3: Are there specific administration protocols to minimize vascular injury? Yes, strict adherence to the following protocol is mandatory to prevent severe local tissue damage, including phlebitis and necrosis [4] [5] [6]:

    • Dilution: The concentrated solution must be diluted prior to injection in at least 50 mL of 0.9% Sodium Chloride Injection USP or 5% Dextrose Injection USP [6].
    • IV Route: It must never be administered subcutaneously, intramuscularly, or intra-arterially [4] [5].
    • Infusion Technique: Administer as a slow intravenous infusion over 5 to 15 minutes into a freely flowing IV drip [7] [6].
    • Extravasation Management: Carefully monitor for signs of extravasation. If it occurs, discontinue the infusion immediately and restart in another vein [5].

The following diagram illustrates the critical steps and decision points in the safe administration protocol.

G Start Start Drug Administration Dilute Dilute Concentrate in 0.9% NaCl or 5% Dextrose Start->Dilute CheckIV Confirm Patency of Freely Flowing IV Line Dilute->CheckIV Administer Administer as Slow IV Infusion (5-15 minutes) CheckIV->Administer Monitor Monitor for Extravasation & Phlebitis Signs Administer->Monitor Success Infusion Completed Successfully Monitor->Success No Issues Extravasation Extravasation Detected? Monitor->Extravasation Stop STOP INFUSION Immediately Extravasation->Stop Yes Restart Restart Infusion in Another Vein Stop->Restart Restart->Monitor

  • Q4: What underlying molecular mechanisms contribute to drug-induced phlebitis? Phlebitis involves endothelial cell injury and activation of multiple inflammatory signaling pathways. Research into these mechanisms has identified several key players that could be relevant for drug development and intervention strategies [3]:
    • Key Signaling Pathways: NF-κB, Wnt/β-catenin, and focal adhesion kinase (FAK) pathways are implicated in endothelial inflammation, apoptosis, and oxidative stress.
    • Cellular Events: Upregulation of adhesion molecules (E-selectin, ICAM-1), increased pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), intracellular ROS generation, and reduced superoxide dismutase (SOD).
    • Experimental Insights: Laboratory models use human umbilical vein endothelial cells (HUVECs) and animal (rat, rabbit) models of phlebitis to study these mechanisms.

The diagram below maps the core cellular mechanisms involved in phlebitis.

G Irritant Intravenous Irritant (e.g., Cytotoxic Drug) ECInjury Vascular Endothelial Cell Injury Irritant->ECInjury Pathways Signaling Pathway Activation (NF-κB, FAK/AKT, Wnt/β-catenin) ECInjury->Pathways Events Cellular Events Pathways->Events Influx Inflammatory Cell Influx Events->Influx  Upregulation of TNF-α, IL-6, ICAM-1 Phlebitis Clinical Phlebitis (Erythema, Pain, Swelling) Events->Phlebitis  ROS Generation & Cell Apoptosis Influx->Phlebitis

  • Q5: What are the critical safety warnings beyond phlebitis? Mitoxantrone carries several black box warnings that are crucial for risk-benefit assessment in both clinical and research settings [4] [5] [6]:
    • Cardiotoxicity: Can cause congestive heart failure, potentially fatal. Risk increases with cumulative dose (>140 mg/m² in MS patients). Requires baseline and ongoing cardiac function monitoring (LVEF).
    • Myelosuppression: Can cause severe neutropenia and infection. Frequent monitoring of blood counts is required.
    • Secondary Leukemia: Therapy increases the risk of developing secondary acute myeloid leukemia (AML).
    • Hepatotoxicity: Clearance is reduced in patients with hepatic impairment, which may increase toxicity.

References

Piroxantrone Clinical Trial & Pharmacokinetic Data

Author: Smolecule Technical Support Team. Date: February 2026

The quantitative data below comes from early phase I clinical trials, which establish initial safety and dosing parameters. The recommended Phase II dose from these studies was 150 mg/m² administered as a 1-hour intravenous infusion every 3 weeks [1].

Table 1: Key Parameters from Phase I Trials of Piroxantrone

Parameter Value Context
Recommended Phase II Dose 150 mg/m² Given as a 1-hour IV infusion every 3 weeks [1].
Maximum Tolerated Dose (MTD) 190 mg/m² Dose-limiting toxicity was myelosuppression (leukopenia) [1].
Plasma Clearance 720 ± 210 ml/min/m² [1] / 840 ± 230 ml/min/m² [2] Rapid clearance from the bloodstream. Values from two different studies.
Elimination Half-life (t1/2 beta) 18.7 ± 36.5 min [1] / 82 ± 92 min [2] Biexponential elimination. The large standard deviation indicates significant variability between patients.
Area Under Curve (AUC) at MTD 435 µmol·min/liter [1] Total drug exposure at the maximum tolerated dose.
Dose-Limiting Toxicity (DLT) Myelosuppression (Leukopenia) [1] The primary serious side effect that prevents dose escalation.
Other Toxicities Nausea, vomiting, alopecia, mucositis, phlebitis [1] Non-hematological toxicities were reported as minimal.

Technical Guide & FAQs for Researchers

Based on the search results, here are answers to common technical questions.

Frequently Asked Questions

  • Q1: What is the clinical development status of this compound?

    • A1: The available scientific literature indicates that this compound (NSC 349174) underwent Phase I clinical evaluation in the early 1990s [1] [2]. No recent data on its further development, approval, or current clinical use was found in the search results. It is considered an investigational agent from a historical context.
  • Q2: What is the proposed method for dose optimization in modern oncology trials?

    • A2: While not specific to this compound, recent literature discusses dose optimization trials. These trials aim to compare an approved dose with a reduced dose to maintain efficacy while improving tolerability and quality of life [3]. The "margin of practical non-inferiority" is a modern statistical framework that incorporates efficacy, toxicity, pharmacokinetic data, and quality of life to justify smaller sample sizes for these studies [3].
  • Q3: How can computational tools aid in drug target identification and dosing strategy?

    • A3: Advanced computational methods can help identify key disease drivers and optimal drug targets. For example, AI tools like PDGrapher use graph neural networks to map complex relationships between genes, proteins, and signaling pathways. They can simulate which cellular targets, when inhibited, would reverse a diseased state to a healthy one, thereby helping to identify the best single or combination drug targets [4]. Other open-source algorithms like Pathway2Targets integrate signaling pathway data to prioritize biologically relevant targets for a given disease condition [5].

Experimental Workflow Visualization

The diagram below outlines the high-level workflow from the early clinical development of this compound, based on the phase I trial data.

piroxantrone_workflow start Phase I Trial Start admin Drug Administration 1-hour IV Infusion start->admin pk_analysis Pharmacokinetic Analysis Plasma Sampling & Modeling admin->pk_analysis pd_analysis Pharmacodynamic Analysis WBC/Neutrophil Count vs. AUC admin->pd_analysis dlt_assess Dose-Limiting Toxicity (DLT) Assessment admin->dlt_assess rec_dose Determine Recommended Phase II Dose (150 mg/m²) pk_analysis->rec_dose Informs pd_analysis->rec_dose Informs mtd_set Establish Maximum Tolerated Dose (MTD = 190 mg/m²) dlt_assess->mtd_set mtd_set->rec_dose

The early clinical data for this compound provides a foundational pharmacokinetic and safety profile. For any modern research or development, I strongly recommend consulting current scientific databases and clinical trial registries for the latest information.

References

piroxantrone therapeutic monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Piroxantrone Profile & Data

The quantitative data available for this compound is limited to its use in historical clinical trials. The table below summarizes this information.

Trial Phase Disease Target Reported Outcome Year Published
Phase II [1] Metastatic Breast Cancer "Trial of this compound in metastatic breast cancer" 1994
Phase II [2] Disseminated Malignant Melanoma "A phase II trial of this compound..." 1995

Proposed Monitoring Approach

In the absence of specific data for this compound, a monitoring strategy can be inferred from its mechanism of action and the established protocols for its analog, mitoxantrone [3] [4]. The following workflow outlines a potential approach for assessing this compound's biological activity and safety in a research setting.

Start Proposed this compound Monitoring MOA Mode of Action Assay Start->MOA Safety Safety & Toxicity Profiling Start->Safety PK Pharmacokinetic (PK) Analysis Start->PK MOA_1 In vitro DNA intercalation (e.g., DNA melting point analysis) MOA->MOA_1 MOA_2 Topoisomerase II inhibition assay MOA->MOA_2 Safety_1 Hematological Monitoring (Complete Blood Count) Safety->Safety_1 Safety_2 Cardiac Safety (Left Ventricular Ejection Fraction) Safety->Safety_2 Safety_3 Hepatic & Renal Function Tests Safety->Safety_3 PK_1 Blood Plasma Concentration over Time PK->PK_1 PK_2 Tissue Distribution Study PK->PK_2

Mode of Action (MOA) Assays

As a DNA-intercalating agent and topoisomerase II inhibitor, you can confirm and monitor this compound's biological activity through the following experiments [3]:

  • In vitro DNA intercalation: Use techniques like DNA melting curve analysis or fluorescence-based displacement assays (e.g., ethidium bromide displacement) to demonstrate the compound's binding to double-stranded DNA.
  • Topoisomerase II inhibition assay: Employ a decatenation assay using kinetoplast DNA (kDNA) as a substrate. The persistence of catenated DNA networks on an agarose gel in the presence of the drug indicates successful enzyme inhibition.
Safety & Toxicity Profiling

Based on the known toxicities of related drugs, the following safety monitoring is recommended [4] [5]:

  • Hematological Monitoring: Perform complete blood counts (CBC) before dose administration and regularly thereafter to monitor for myelosuppression, particularly neutropenia.
  • Cardiac Safety: Establish a baseline echocardiogram (ECHO) or Multigated Acquisition Scan (MUGA) to measure Left Ventricular Ejection Fraction (LVEF). Conduct periodic re-evaluation, especially at higher cumulative doses, to monitor for potential cardiotoxicity.
  • Hepatic and Renal Function: Monitor liver enzymes (ALT, AST) and serum creatinine, as impaired liver function can significantly reduce the clearance of related drugs.
Pharmacokinetic (PK) Analysis

For foundational data, a standard PK study in animal models is essential:

  • Protocol: Administer a single intravenous dose of this compound. Collect blood plasma samples at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24, 48 hours). Analyze drug concentration using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or electrochemical detection, methods established for analogs like mitoxantrone [3].

Key Considerations for Researchers

  • Status of this compound: The development of this compound appears to have been largely inactive since the 1990s. Its primary role in recent literature is as a tool compound in large-scale screens for RNA-binding molecules [2].
  • Basis for Monitoring: The recommendations above are entirely derived from the well-established monitoring guidelines for mitoxantrone, a structurally and functionally similar anthracenedione [4] [5]. There is no guarantee that this compound's toxicity profile or pharmacokinetics are identical.
  • Analytical Method Development: Researchers will need to develop and validate specific analytical methods (e.g., HPLC) for this compound, as no standardized clinical assays exist.

References

piroxantrone dose adjustment renal impairment

Author: Smolecule Technical Support Team. Date: February 2026

What is Known About Piroxantrone

A Phase I clinical trial provides some foundational pharmacokinetic data, which is crucial for understanding the drug's behavior in the body [1].

Parameter Value (Mean ± SD)
Plasma Elimination Biexponential
t₁/₂ α (Initial half-life) 3.2 ± 2.7 minutes
t₁/₂ β (Terminal half-life) 82 ± 92 minutes
Clearance 840 ± 230 mL/min/m²
Dosage Range Studied 150 to 555 mg/m²
Elimination Characteristic Linear over the studied dose range

The study concluded that this compound's elimination was linear and predictable, meaning that systemic drug exposure remains proportional when dose adjustments are made [1]. However, the trial did not specifically investigate the effect of renal impairment on these parameters.

A Framework for Dosing in Renal Impairment

In the absence of drug-specific guidelines, current oncology practice and research utilize a standard methodological approach for dose adjustment in patients with renal dysfunction [2]. The following workflow outlines the key decision points in this process.

Start Start: Patient Requires Anticancer Therapy Assess Assess Renal Function (Calculate CrCl or GFR) Start->Assess DataCheck Check for Drug-Specific Dosing Guidelines Assess->DataCheck GuidelineFound Are specific guidelines available for the drug? DataCheck->GuidelineFound ApplyGuideline Apply Recommended Dose Adjustment GuidelineFound->ApplyGuideline Yes UseFramework Apply General Framework for Investigational Drugs GuidelineFound->UseFramework No Monitor Administer with Caution and Monitor Closely ApplyGuideline->Monitor Consider Consider: - Drug's renal excretion - Therapeutic index - Potential for toxicity UseFramework->Consider PKStudy Initiate Pharmacokinetic Study if Possible Consider->PKStudy PKStudy->Monitor

For a drug like this compound where specific guidelines are not established, the process would rely heavily on the general framework for investigational drugs, which includes [2]:

  • Reviewing Preclinical Data: Investigating if animal models have provided any insight into renal handling of the drug.
  • Analyzing Existing PK Data: Using data from early-phase trials (like the one cited) to model and predict the impact of reduced renal function on clearance.
  • Implementing a Phase I Trial: Conducting a dedicated clinical trial in patients with varying degrees of renal impairment to establish safe dosing guidelines.

Suggestions for Further Research

To obtain the information necessary for dosing recommendations, you may need to explore the following:

  • Contact Original Researchers: Reach out to the authors of the Phase I trial or the sponsoring pharmaceutical company for any unpublished data.
  • Consult Structural Analogs: Investigate the dosing guidelines for structurally or pharmacokinetically similar drugs (e.g., other anthrapyrazoles or anthracenediones like mitoxantrone) to form a hypothesis. Note that mitoxantrone, a related drug, does not require dose adjustment in renal impairment according to one source [3].
  • Regulatory Submissions: Search for original drug application documents submitted to regulatory bodies like the FDA, which may contain more detailed analyses.

References

Comparative Cardiotoxicity: Doxorubicin vs. Mitoxantrone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental findings from rodent models, highlighting how these two drugs differ in their cardiotoxic profiles.

Feature Doxorubicin (DOX) Mitoxantrone (MTX)
Drug Class Anthracycline [1] [2] Anthracenedione [3] [2]
Typical Cumulative Dose (Rodent) 10-20 mg/kg (rat) [4], 18 mg/kg (mouse) [2] 6 mg/kg (mouse) [2]
Primary Anticancer Mechanism Topoisomerase II (TOP2) inhibition [1] [2] Topoisomerase II (TOP2) inhibition [2]
Key Metabolic Disturbances ↓ Glycolysis (PFKM, GAPDH), ↑ FA oxidation, ↓ Amino acids [2] ↓ Glycolysis (GAPDH), ↑ FA oxidation [2]
Impact on Mitochondria Severe dysfunction; uncouples oxidative phosphorylation [5] Dysfunction; uncouples oxidative phosphorylation [5]
Autophagy Regulation Downregulated (↓ ATG5, ↓ LC3B) [2] Downregulated (↓ ATG5, ↓ LC3B, ↓ Beclin1) [2]
Proposed Cardiotoxicity Mechanisms Oxidative stress, TOP2β inhibition, iron homeostasis disruption, mitochondrial damage [1] [2] Impaired cardiac ATP & iron homeostasis, mitochondrial metabolism disruption [2]
Cardioprotection with ICRF-187 Effective [3] Not effective [3]

Experimental Model Insights

The data in the table is derived from established preclinical protocols. Here are the details of some key methodologies:

  • Chronic Rat Model (Doxorubicin): A widely used model involves administering doxorubicin to male Wistar rats in six intravenous injections at a cumulative dose of 10 mg/kg. This protocol successfully induces chronic cardiomyopathy with fibrotic lesions and diastolic dysfunction, closely mimicking the human condition. Assessments include echocardiography, histology, and molecular biology techniques [4] [6].
  • Mouse Model Comparison (DOX vs. MTX): Studies often use adult male CD-1 mice. They receive multiple intraperitoneal injections to reach cumulative doses of 18 mg/kg for DOX and 6 mg/kg for MTX, which are considered clinically equivalent and pharmacologically relevant. Cardiac remodeling is then analyzed through techniques like immunoblotting and metabolomics [2].
  • Cardioprotection Studies: In chronic mouse models (e.g., BALB/c mice), cardioprotective agents like ICRF-187 are administered 30 minutes prior to each weekly dose of the anticancer drug over three months. Cardiac damage is assessed via electron and light microscopy [3].

Interpretation and Research Hints

  • Mechanistic Differences are Key: The table shows that while DOX and MTX cause similar clinical cardiotoxicity, their underlying molecular mechanisms differ. This is crucial for developing targeted cardioprotective strategies [3] [2].
  • Pathway Diagram: The following diagram synthesizes the key cellular pathways involved in doxorubicin-induced cardiotoxicity, as outlined in the research [1]. This can help visualize the complex interactions.

G cluster_top2 Topoisomerase IIβ Inhibition cluster_oxstress Oxidative Stress & Iron cluster_calcium Calcium & Metabolism DOX DOX TOP2B Inhibition of TOP2β DOX->TOP2B Primary Target ROS ↑ Reactive Oxygen Species (ROS) DOX->ROS Redox Cycling & Iron Ca_Release ↑ Calcium Release DOX->Ca_Release DNA_Damage DNA Damage TOP2B->DNA_Damage Apoptosis1 Apoptosis DNA_Damage->Apoptosis1 Cardiomyocyte_Death Cardiomyocyte Death Apoptosis1->Cardiomyocyte_Death Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Lipid_Peroxidation Lipid Peroxidation & Protein Damage ROS->Lipid_Peroxidation Apoptosis2 Apoptosis Mitochondrial_Dysfunction->Apoptosis2 Metabolic_Shift Metabolic Shift (↓ Oxidative Metabolism) Mitochondrial_Dysfunction->Metabolic_Shift Apoptosis2->Cardiomyocyte_Death Ca_Release->ROS ETC_Dysfunction ↓ Energy Production (ATP) Metabolic_Shift->ETC_Dysfunction ETC_Dysfunction->Apoptosis2 Cardiac_Dysfunction Cardiac Dysfunction & Heart Failure Cardiomyocyte_Death->Cardiac_Dysfunction

References

Comparative Toxicity of Piroxantrone and Losoxantrone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from a comparative study in spontaneously hypertensive rats (SHR) that received 12 weekly doses of the drugs [1].

Feature Piroxantrone Losoxantrone Doxorubicin (Reference Drug)
Dose Levels (mg/kg) 3, 1.5, 0.75 1, 0.5, 0.25 1
Cardiac Toxicity Less severe cardiac lesions (myofibrillar loss, dilated sarcoplasmic reticulum) [1] Significantly more severe cardiac lesions [1] Significantly severe cardiac lesions [1]
Renal Toxicity Less severe renal lesions (glomerular vacuolization, tubular damage) [1] Less severe renal lesions [1] More severe renal lesions; evidence of nephrotic syndrome [1]
Gastrointestinal Toxicity Less severe intestinal alterations [1] Less severe intestinal alterations [1] More severe intestinal alterations (denuded epithelium, inflammation) [1]
Proposed Mechanism Forms Fe(III) complex, potentially causing oxidative tissue damage [1] Forms Fe(III) complex, potentially causing oxidative tissue damage [1] Well-known for iron-mediated oxidative stress [1] [2]

Detailed Experimental Protocol

The data in the summary table comes from a specific comparative study. Here is a detailed breakdown of its methodology [1]:

  • Objective: To compare the chronic toxic effects of this compound, losoxantrone, and doxorubicin on the heart, kidney, and small intestine in an SHR model.
  • Animal Model: Spontaneously Hypertensive Rats (SHR). The hypertensive model is often used to exacerbate and reveal drug-induced organ damage.
  • Dosing Regimen: 12 consecutive weekly intravenous injections.
  • Dose Groups:
    • This compound: High (3 mg/kg), Intermediate (1.5 mg/kg), Low (0.75 mg/kg)
    • Losoxantrone: High (1 mg/kg), Intermediate (0.5 mg/kg), Low (0.25 mg/kg)
    • Doxorubicin: 1 mg/kg (positive control)
    • Saline (negative control)
  • Toxicity Evaluation Methods:
    • Clinical Chemistry & Hematology: For laboratory evidence of organ dysfunction (e.g., nephrotic syndrome) [1].
    • Histopathology: Tissues from the heart, kidney, and small intestine were examined using light microscopy and transmission electron microscopy [1].
    • Semiquantitative Analysis: The severity of histologic alterations was assessed using a standardized scoring system (e.g., Billingham score for cardiotoxicity) [1].
  • Additional Mechanistic Studies: Biochemical and molecular modeling studies were conducted to evaluate the formation of Fe(III) complexes with this compound and losoxantrone [1].

This workflow can be visualized as follows:

G start Study Initiation model Animal Model: Spontaneously Hypertensive Rats (SHR) start->model dosing Dosing Regimen: 12 weekly IV injections model->dosing groups Dose Groups dosing->groups g1 This compound (3, 1.5, 0.75 mg/kg) groups->g1 g2 Losoxantrone (1, 0.5, 0.25 mg/kg) groups->g2 g3 Doxorubicin (1 mg/kg) groups->g3 g4 Saline Control groups->g4 eval Toxicity Evaluation g1->eval g2->eval g3->eval g4->eval e1 Clinical Chemistry & Hematology eval->e1 e2 Histopathology: Light & Electron Microscopy eval->e2 e3 Semiquantitative Scoring (e.g., Billingham Score) eval->e3 mech Mechanistic Studies: Fe(III) Complex Formation

Figure 1: Experimental workflow for the comparative chronic toxicity study of this compound and losoxantrone in rats [1].


Balancing Efficacy and Toxicity in Humans

While preclinical data is essential, clinical findings provide the ultimate context for the risk-benefit assessment of a drug.

  • Losoxantrone in Clinical Trials: A Phase I study of losoxantrone combined with cyclophosphamide identified neutropenia as the primary dose-limiting toxicity [3]. However, cardiotoxicity was observed with cumulative dosing, confirming that the safety advantage over anthracyclines seen in rat models did not fully translate to humans [3].
  • This compound's Clinical Development: A comprehensive search of the available literature did not yield detailed clinical toxicity data for this compound in the same context, suggesting its development pathway may have diverged or halted.

The following diagram illustrates the proposed mechanism behind the organ damage caused by these drugs:

G Drug This compound / Losoxantrone Complex Drug-Fe(III) Complex Drug->Complex Fe3 Cellular Fe(III) Fe3->Complex ROS Reactive Oxygen Species (ROS) Complex->ROS Damage Oxidative Tissue Damage ROS->Damage Outcomes Histological Lesions in: - Heart (Myofibrillar loss) - Kidney (Glomerular vacuolization) - Intestine (Epithelial denudation) Damage->Outcomes

Figure 2: Proposed mechanism of chronic tissue damage via iron complex formation and oxidative stress [1] [2].


Key Takeaways for Researchers

  • This compound may offer a better cardiac safety profile compared to losoxantrone in a preclinically model, which could have been a significant development goal [1].
  • The promise of reduced cardiotoxicity over anthracyclines requires rigorous clinical validation. For losoxantrone, dose-limiting myelosuppression and cumulative cardiotoxicity remained challenges in human trials [3].
  • Fe(III) complex formation is a key mechanistic feature of this drug class and is strongly implicated in the underlying pathway to chronic tissue damage [1] [2].

References

piroxantrone vs anthracyclines efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Toxicity Comparison

Feature Piroxantrone (Anthrapyrazole) Anthracyclines (e.g., Doxorubicin)
Drug Class Anthrapyrazole [1] Anthracycline [2]
Primary Mechanism DNA intercalation; inhibits nucleic acid synthesis [1] [3] DNA intercalation; topoisomerase II poisoning; generates reactive oxygen species (ROS) [4] [2]
Efficacy in Breast Cancer 21% objective response rate (1 complete, 5 partial responses) [1] Considered one of the most effective single agents; standard against which new drugs are judged [1] [2]
Dose-Limiting Toxicity Cardiotoxicity (reductions in LVEF, clinical CHF) [1] Cardiotoxicity (cumulative, dose-dependent cardiomyopathy) [5] [2]
Incidence of CHF Clinical CHF observed in 2 of 8 patients at high doses [1] ~5% at 400 mg/m² cumulative dose; increases with higher doses [5] [2]
Development Status Not recommended for further development (as of 1994) [1] Widely used cornerstone of chemotherapy for many cancers [2]

Detailed Experimental Data and Protocols

For researchers, the methodology and results from the pivotal this compound clinical trial are detailed below.

  • Study Objective: To evaluate the antitumor activity and toxicity of this compound in women with metastatic breast cancer who had failed one prior non-anthracycline chemotherapy regimen [1].
  • Patient Cohort: 30 women were enrolled, with 29 evaluable for response. A key inclusion criterion was no prior anthracycline exposure [1].
  • Dosing Protocol: this compound was administered at a dose of 160 mg/m² by 1-hour intravenous infusion. The planned cycle for retreatment was every 3 weeks [1].
  • Efficacy Endpoints: Objective tumor response was the primary efficacy endpoint. The study reported a 21% objective response rate (95% confidence interval: 10%-43%), with one complete and five partial responses. The median duration of response was 244 days [1].
  • Toxicity Monitoring: Cardiotoxicity was a key safety endpoint, assessed via resting left ventricular ejection fraction (LVEF). Notably, all eight patients who received cumulative doses approaching or exceeding 1000 mg/m² experienced reductions in LVEF. The median decrease at this dose level was 16% (range 10%-28%). Clinical findings of congestive heart failure (CHF) developed in two patients [1].

Mechanisms of Action and Toxicity

The different chemical structures of this compound (an anthrapyrazole) and the anthracyclines underlie their differing toxicity profiles, particularly regarding the generation of reactive oxygen species (ROS), a key driver of cardiotoxicity.

The diagram below illustrates and compares the primary mechanisms of action and toxicity for these two drug classes.

G cluster_Anthracycline Anthracyclines (e.g., Doxorubicin) cluster_this compound This compound (Anthrapyrazole) Start Drug Administration A1 DNA Intercalation and Topoisomerase-II Poisoning Start->A1 B1 Quinone Moiety Redox Cycling Start->B1 P1 DNA Intercalation Start->P1 P4 Reduced Redox-Active Structural Motif Start->P4 A2 Formation of Stable Ternary Complex A1->A2 A3 Double-Stranded DNA Breaks A2->A3 A4 Cell Death (Antitumor Effect) A3->A4 B2 High ROS Generation (Superoxide, Peroxides) B1->B2 B3 Oxidative Stress and Lipid Peroxidation B2->B3 B4 Mitochondrial Dysfunction and Cardiomyocyte Damage B3->B4 P2 Inhibition of Nucleic Acid Synthesis P1->P2 P3 Cell Death (Antitumor Effect) P2->P3 P5 Lower ROS Generation P4->P5 P6 Yet Significant Clinical Cardiotoxicity Observed P5->P6

The diagram highlights a key point: while this compound was designed with a structure intended to minimize ROS-mediated damage [1], it still induced significant clinical cardiotoxicity [1]. This suggests that its cardiotoxic mechanism may involve pathways independent of, or in addition to, high-level ROS generation, such as direct effects on topoisomerase II or other cellular components. In contrast, anthracycline cardiotoxicity is strongly linked to ROS generation and topoisomerase IIβ inhibition [4] [5].

Conclusion for Research and Development

The clinical data suggests that this compound did not achieve its developmental goal of providing anthracycline-level efficacy without cardiotoxicity.

  • Efficacy Gap: The observed 21% response rate was considered "relatively low" compared to the established efficacy of doxorubicin, making it an unsatisfactory alternative [1].
  • Persistent Toxicity: The clear association with cumulative cardiotoxicity, even with its modified structure, ultimately limited its therapeutic potential and led to a negative development recommendation [1].

This case highlights the challenge of dissociating potent antitumor activity from cardiotoxicity within this class of DNA-intercalating agents. Future research into compounds like pixantrone (an aza-anthracenedione) continues to explore this chemical space, with some evidence suggesting a more favorable cardiotoxicity profile while retaining efficacy [6].

References

piroxantrone antitumor activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Piroxantrone Clinical Trial Data Summary

Trial Description Patient Population Response Rate Survival Data Key Toxicities
Phase II, Randomized (ECOG) [1] Stage IV NSCLC (47 patients) 1 complete response (2.3%) [1] Median survival: 29.3 weeks; 1-year survival: 22.6% [1] Leukopenia; Treatment-related deaths: 5% (2 patients) [1]
Phase II (SWOG) [2] Advanced NSCLC (17 eligible patients) No objective responses [2] Not reported Acceptable at the dose used; only 35% had significant granulocytopenia [2]
Phase II (SWOG) [3] Advanced Soft Tissue Sarcomas (23 evaluable patients) 2 partial responses (9%) [3] Not reported Abnormal cardiac ejection fraction (5 patients); Fatal congestive heart failure (1 patient) [3]
Phase II [4] Metastatic Breast Cancer (29 evaluable patients) 6 objective responses (21%) [4] Median response duration: 244 days [4] Reduced LVEF at high cumulative doses; Clinical CHF in 2 patients [4]

Experimental Protocols & Mechanistic Insights

The clinical trials for this compound followed standard phase II designs to evaluate the efficacy and safety of a single agent in specific, chemotherapy-naive (or minimally pre-treated) patient populations.

  • Dosing and Administration: In the trials for solid tumors (NSCLC and sarcoma), this compound was typically administered at a dose of 150 mg/m² via a 1-hour intravenous infusion every 21 days [1] [3] [2]. The breast cancer trial used a slightly higher dose of 160 mg/m² [4].
  • Response Evaluation: Patient responses were systematically evaluated every 3 weeks using standard oncology criteria (e.g., ECOG or SWOG criteria), which require objective measurement of tumor lesions and define outcomes as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD) [1] [4]. Toxicity was also graded at each cycle.
  • Mechanism of Action: this compound is an anthrapyrazole compound designed to mimic the antitumor activity of anthracyclines like doxorubicin while reducing cardiotoxicity [3] [4]. Its primary mechanism of action is as a DNA intercalator and topoisomerase II inhibitor, which disrupts DNA synthesis and leads to tumor cell death [1] [5].

The following diagram illustrates its core mechanism of action and the key limitation identified in clinical trials.

G This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation TopoII_Inhibition Topoisomerase II Inhibition This compound->TopoII_Inhibition Cardiotoxicity Dose-Limiting Cardiotoxicity This compound->Cardiotoxicity High Cumulative Doses DSBs DNA Double-Strand Breaks DNA_Intercalation->DSBs TopoII_Inhibition->DSBs Cell_Death Tumor Cell Death DSBs->Cell_Death Intended Effect

Interpretation & Conclusions for Researchers

The collective data from these clinical trials led to a clear consensus in the oncology community.

  • Limited Antitumor Activity: The conclusion across multiple cooperative group studies (ECOG and SWOG) was that this compound possesses, at best, minimal activity against major solid tumors like NSCLC and soft tissue sarcomas [1] [3] [2]. The observed response rate in breast cancer was modest and not superior to existing agents [4].
  • Unmet Safety Goals: A key objective in developing this compound was to achieve a better cardiac safety profile than traditional anthracyclines. However, clinical results demonstrated that significant cardiotoxicity, including reduced left ventricular ejection fraction and incidents of congestive heart failure, still occurred, particularly at higher cumulative doses [3] [4].
  • Development Halted: Based on this unfavorable efficacy-toxicity profile, the researchers concluded that further development of this compound was not warranted [3] [4]. This underscores the critical challenge in designing anthracycline analogs that fully dissociate antitumor efficacy from organ-specific toxicity.

The clinical data on this compound is historical, with the key studies published in the 1990s. Research efforts have since shifted to other, more promising chemotherapeutic classes.

References

piroxantrone cardiac lesion Billingham score

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Drug-Induced Cardiac Lesions

The table below summarizes the key findings from a 1998 comparative study in spontaneously hypertensive rats (SHR), which used Billingham scores to semiquantitatively assess the severity of cardiac lesions [1].

Compound Dosing Regimen Key Cardiac Findings (vs. Piroxantrone) Billingham Score (Cardiac Lesion Severity) Renal & Intestinal Toxicity
This compound 12 weekly doses of 0.75, 1.5, or 3 mg/kg Baseline for comparison Significantly less severe Less severe than doxorubicin [1]
Losoxantrone 12 weekly doses of 0.25, 0.5, or 1 mg/kg More severe cardiac lesions Significantly more severe Less severe than doxorubicin [1]
Doxorubicin 12 weekly doses of 1 mg/kg More severe cardiac lesions Significantly more severe Baseline for comparison (most severe) [1]

Notes on the Table:

  • The specific Billingham score values for each drug group were not provided in the abstract of the study. The available data only indicates the statistical comparison between the drugs [1].
  • The study also reported that both this compound and losoxantrone can form complexes with Fe(III), which is a proposed mechanism for causing oxidative tissue damage [1].

Experimental Protocol Overview

The following details the methodology used in the cited study to generate the data above [1].

  • Animal Model: Spontaneously hypertensive rats (SHR).
  • Dosing Protocol: The animals received 12 consecutive weekly intravenous doses of the test compounds or a saline control.
  • Toxicity Evaluation: A multi-faceted approach was used:
    • Clinical Chemistry and Hematology: Blood tests were performed to assess overall health and organ function.
    • Histopathological Analysis: Tissues from the heart, kidney, and small intestine were examined using light microscopy and transmission electron microscopy.
    • Billingham Score: This scoring system was applied to perform a semiquantitative assessment of the severity of histologic alterations seen in the heart tissue. The exact criteria used for scoring were not detailed in the abstract.
  • Additional Assays: Biochemical and molecular modeling studies were conducted to evaluate the formation of Fe(III)-drug complexes.

Proposed Mechanisms of Cardiotoxicity

While the search results do not provide a specific signaling pathway for this compound, they discuss general mechanisms shared by related chemotherapeutic drugs, which can help contextualize the findings.

The diagram below illustrates the key compared mechanisms of two related drugs, doxorubicin and mitoxantrone, based on the available literature [2]. This compound and losoxantrone are believed to share some of these characteristics, particularly the ability to form iron complexes that lead to oxidative stress [1].

G cluster_0 Key Comparative Mechanisms Doxorubicin Doxorubicin IronComplex Forms Iron Complex Doxorubicin->IronComplex Top2Beta Inhibits Topoisomerase 2β Doxorubicin->Top2Beta Mitochondria Mitochondrial Impairment Doxorubicin->Mitochondria Mitoxantrone Mitoxantrone Mitoxantrone->IronComplex EnergyImbalance Cellular Energy Imbalance Mitoxantrone->EnergyImbalance ROS Reactive Oxygen Species (ROS) IronComplex->ROS ROS->Mitochondria Cardiotoxicity Cardiotoxicity Top2Beta->Cardiotoxicity Mitochondria->Cardiotoxicity EnergyImbalance->Cardiotoxicity

This diagram highlights a key comparative finding from the literature: while doxorubicin is considered a more potent inducer of oxidative stress, mitoxantrone's cardiotoxicity may be more linked to causing an energy imbalance in cardiac cells [2]. The formation of iron complexes, a trait shared by this compound and losoxantrone, is a central upstream event for oxidative damage [1].

Interpretation and Research Gaps

The available data suggests that at the tested doses, this compound caused less severe cardiac damage than losoxantrone or doxorubicin when assessed by the Billingham score [1]. However, you should consider the following:

  • Limited Data: The information is based on a single animal study from 1998. The relevance to humans and long-term cardiac effects are unknown.
  • Mechanistic Uncertainty: While Fe(III) complex formation was confirmed for this compound and losoxantrone [1], the precise molecular pathways (e.g., involvement of topoisomerase inhibition, as seen with other drugs [2]) have not been fully elucidated for these specific agents.
  • Genetic Factors: Research on other anthracyclines shows that genetic polymorphisms (e.g., in NADPH oxidase) can influence an individual's risk of developing cardiotoxicity and specific histological lesions like fibrosis [3]. This factor was not explored in the this compound study.

References

piroxantrone intestinal toxicity profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Toxicity of Piroxantrone

The table below summarizes key findings from a preclinical study that directly compared the chronic toxicity of this compound, losoxantrone, and doxorubicin in rats [1].

Drug Class Drug Name Cardiac Toxicity (vs. Doxorubicin) Renal Toxicity (vs. Doxorubicin) Intestinal Toxicity (vs. Doxorubicin) Key Proposed Mechanism
Anthracycline Doxorubicin Baseline (Most severe) Baseline (Most severe) Baseline (Most severe) Iron complex formation, oxidative damage, Topoisomerase II inhibition [1] [2]
Anthrapyrazole This compound Less severe Less severe Less severe Iron complex formation, oxidative damage [1]
Anthrapyrazole Losoxantrone Similar to Doxorubicin Less severe Less severe Iron complex formation, oxidative damage [1]

A Phase II trial in patients with soft tissue sarcomas reported that toxicities other than cardiac were generally tolerable, though it did not specify intestinal toxicity in detail [3].

Experimental Protocols for Toxicity Evaluation

The comparative data in the table above was generated using a standardized in vivo protocol. Here is a detailed methodology based on the study:

1. Animal Model and Dosing

  • Model: Spontaneously Hypertensive Rats (SHR) [1].
  • Dosing Regimen: Drugs were administered via 12 consecutive weekly injections. The doses were [1]:
    • Doxorubicin: 1 mg/kg
    • This compound: High (3 mg/kg), Intermediate (1.5 mg/kg), and Low (0.75 mg/kg) doses.
    • Losoxantrone: High (1 mg/kg), Intermediate (0.5 mg/kg), and Low (0.25 mg/kg) doses.
    • Control group received saline.

2. Toxicity Assessment Methods Toxicity was evaluated using a combination of clinical and microscopic techniques [1]:

  • Clinical Chemistry & Hematology: Blood tests were performed to assess overall health and organ function, including evidence of nephrotic syndrome for renal toxicity.
  • Histopathological Evaluation: Tissues from the heart, kidney, and small intestine were examined using light microscopy and transmission electron microscopy (TEM).
  • Semiquantitative Analysis: The severity of histologic alterations (e.g., myofibrillar loss in the heart, glomerular vacuolization in the kidney, denudation of the epithelial layer in the intestine) was scored using a standardized semiquantitative system (e.g., Billingham score for cardiac lesions).

3. Mechanistic Studies

  • Molecular Modeling: Biochemical and computational modeling studies were conducted to evaluate the formation of stable complexes between the drugs and Fe(III) (ferric iron), which is a key step in generating reactive oxygen species [1].

Mechanism of Intestinal Toxicity

The intestinal toxicity observed with this compound and similar drugs is primarily linked to their ability to cause oxidative damage. The diagram below illustrates this pathway.

G Drug This compound/ Losoxantrone/ Doxorubicin Complex Drug-Fe(III) Complex Drug->Complex Forms Fe3Plus Fe(III) Fe3Plus->Complex Binds ROS Reactive Oxygen Species (ROS) Complex->ROS Generates Damage Cellular Damage ROS->Damage Outcome Intestinal Toxicity - Epithelial layer denudation - Inflammatory cell infiltration Damage->Outcome

This mechanism is shared across doxorubicin, this compound, and losoxantrone, as all three drugs can form these pro-oxidant complexes [1]. The difference in the severity of intestinal damage between the drugs is likely influenced by the specific chemical structure, which affects the stability and reactivity of the iron complex, as well as their differing pharmacokinetics and tissue distribution.

Summary for Professionals

References

piroxantrone Fe(III) complex formation comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Toxicity & Iron Complex Formation

Feature Piroxantrone Losoxantrone Doxorubicin
Cardiac Lesions Less severe [1] Significantly more severe [1] Significantly more severe [1]
Renal Lesions Less severe than doxorubicin [1] Less severe than doxorubicin [1] Benchmark for severe lesions [1]
Intestinal Alterations Less severe than doxorubicin [1] Less severe than doxorubicin [1] Benchmark for severe alterations [1]
Fe(III) Complex Formation Forms complex; may cause oxidative damage [1] Forms complex; may cause oxidative damage [1] Forms complex; may cause oxidative damage [1]
Iron Displacement by Dexrazoxane Iron can be displaced by ADR-925, but less efficiently than from doxorubicin complex [2] Iron can be displaced by ADR-925, but less efficiently than from doxorubicin complex [2] Iron is displaced by ADR-925 more efficiently and quickly [2]

Mechanism of Iron-Mediated Toxicity

The cardiotoxicity of these drugs is closely linked to their ability to form complexes with iron (Fe(III)) and subsequently generate reactive oxygen species (ROS) that cause cellular damage [2]. The diagrams below illustrate this damaging pathway and a potential protective strategy.

G Drug Anthrapyrazole Drug (e.g., this compound) Fe3_Complex Drug-Fe(III) Complex Drug->Fe3_Complex Forms Complex With ROS Reactive Oxygen Species (ROS) (e.g., OH· radical) Fe3_Complex->ROS Reductive Activation (Fenton Reaction) Damage Oxidative Damage to Cellular Structures ROS->Damage CardioTox Cardiotoxicity Damage->CardioTox

Diagram 1: Iron Complex-Mediated Cardiotoxic Pathway. This compound and losoxantrone form complexes with Fe(III). These complexes can be reductively activated, leading to ROS generation via Fenton chemistry. The resulting oxidative stress damages lipids, proteins, and DNA, ultimately manifesting as cardiotoxicity [2] [3].

A proposed method to mitigate this toxicity is using the cardioprotective agent dexrazoxane. Its hydrolyzed form, ADR-925, can displace iron from the drug-Fe(III) complex [2].

G Dexrazoxane Dexrazoxane ADR925 Hydrolyzed Form (ADR-925) Dexrazoxane->ADR925 Hydrolyzes to DrugFe Drug-Fe(III) Complex ADR925->DrugFe Displaces Fe(III) from SafeFe Stable Iron Chelate ADR925->SafeFe Forms FreeDrug Free Drug DrugFe->FreeDrug Releases

Diagram 2: Proposed Cardioprotection by Dexrazoxane. Dexrazoxane is hydrolyzed in vivo to ADR-925, which can remove iron from its complex with anthrapyrazole drugs. This forms a more stable iron chelate, preventing redox cycling and ROS generation [2].

Experimental Insights

The key experiments comparing these drugs provide a methodological framework for your research.

Chronic Toxicity Study in Rats
  • Model: Spontaneously Hypertensive Rats (SHR) [1].
  • Dosing: 12 consecutive weekly intravenous doses [1].
  • Groups: Saline control, doxorubicin (1 mg/kg), and multiple doses of this compound (0.75, 1.5, 3 mg/kg) and losoxantrone (0.25, 0.5, 1 mg/kg) [1].
  • Evaluation:
    • Clinical Chemistry & Hematology: Assessed parameters related to nephrotic syndrome and overall health [1].
    • Histopathology: Tissues (heart, kidney, small intestine) examined via light and transmission electron microscopy. Lesion severity was scored semi-quantitatively (e.g., Billingham score for heart) [1].
Biochemical & Molecular Modeling Studies
  • Iron Complex Formation: Spectroscopic and computational methods were used to demonstrate and characterize the formation of 1:1 complexes between Fe(III) and this compound or losoxantrone [1] [2].
  • Iron Displacement Assay: The ability of dexrazoxane's hydrolyzed product (ADR-925) to displace iron from pre-formed drug-Fe(III) complexes was monitored, likely using spectrophotometric methods to track the change in complex formation over time [2].

Key Research Implications

  • Toxicity Profile: this compound shows a differentiated toxicity profile, particularly causing less severe cardiac damage than losoxantrone and doxorubicin despite similar iron-binding capabilities [1]. The reasons may involve kinetics of complex formation, cellular uptake, or details of the redox process.
  • Cardioprotection Strategy: The confirmation that dexrazoxane can displace iron from this compound and losoxantrone complexes provides a rationale for its clinical investigation as a cardioprotectant with these agents, even if the displacement is less efficient than with doxorubicin [2].

Most foundational studies are from the 1990s. To advance this research, you could:

  • Utilize Modern Techniques: Re-investigate the complexes using advanced methods like X-ray crystallography or cryo-EM.
  • Explore New Formulations: Develop drug delivery systems to minimize heart exposure.
  • Investigate New Agents: Screen for novel chelators with higher affinity for the drug-Fe(III) complex.

References

piroxantrone response rate soft tissue sarcoma

Author: Smolecule Technical Support Team. Date: February 2026

Piroxantrone Clinical Profile

The data for this compound comes from a single Phase II trial conducted by the Southwest Oncology Group, summarized in the table below [1].

Trial Phase Patient Population Dosing Regimen Overall Response Rate (ORR) Key Toxicities
Phase II Advanced or metastatic STS (N=25 eligible) 150 mg/M² IV every 21 days 9% (2 partial responses out of 23 evaluable patients) Abnormal cardiac ejection fraction (5 patients); one fatal congestive heart failure; other non-cardiac toxicities were tolerable.

Modern Context for Sarcoma Therapy

This compound's development for STS was discontinued. Current research focuses on other modalities, and understanding these can provide a valuable contrast in your guide.

  • Immunotherapy Combinations: Recent studies show promise for checkpoint inhibitors in specific contexts. The SU2C-SARC032 trial demonstrated that adding pembrolizumab to neoadjuvant radiotherapy and surgery significantly improved disease-free survival in patients with resectable undifferentiated pleomorphic sarcoma (UPS) and dedifferentiated/pleomorphic liposarcoma [2]. Another Phase II trial, EFTISARC-NEO, is investigating a novel combination of eftilagimod alfa (a LAG-3 agonist), pembrolizumab, and radiotherapy, which has shown a high rate of tumor pathologic response (51.5% hyalinization/fibrosis) [3] [4].
  • Cellular Therapy: The FDA recently approved afamitresgene autoleucel (afami-cel), an engineered T-cell therapy targeting MAGE-A4, for advanced synovial sarcoma [2].
  • Standard Chemotherapy: Doxorubicin-based regimens (alone or in combination with ifosfamide) remain a cornerstone of front-line therapy for advanced STS. A Japanese study (JCOG1306) reaffirmed the superiority of this combination in the neoadjuvant/adjuvant setting [2].

Experimental Protocol & Mechanistic Insight

For the historical this compound trial, the key methodological details were [1]:

  • Objective: To evaluate the efficacy and safety of this compound in patients with advanced or metastatic soft tissue sarcomas.
  • Intervention: this compound was administered at a dose of 150 mg/M² via intravenous infusion over 1 hour, repeated every 21 days.
  • Primary Endpoint: Tumor response, assessed in 23 evaluable patients.
  • Mechanism of Action: this compound is an anthrapyrazole compound. This drug class was designed to mimic the broad antitumor activity of anthracyclines (like doxorubicin) while aiming to reduce characteristic cardiac toxicity. Its mechanism is believed to involve DNA intercalation and inhibition of the enzyme topoisomerase II, leading to DNA damage and apoptosis [1].

The diagram below illustrates this mechanism and the subsequent cellular response.

G This compound This compound DNA DNA This compound->DNA Intercalates TopoII Topoisomerase II This compound->TopoII Inhibits DSB DNA Double-Strand Breaks DNA->DSB Leads to TopoII->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis Induces

Conclusion for Your Guide

For your comparison guide, this compound serves as a historical case study of a drug candidate with limited efficacy (9% ORR) and significant safety concerns, particularly cardiotoxicity. Its development path highlights the challenges in sarcoma drug development.

The contemporary landscape has moved toward:

  • Histology-specific treatments rather than one-size-fits-all approaches [2].
  • Immunotherapy and cellular therapy for eligible subtypes [2].
  • Combination strategies that integrate radiation, chemotherapy, and immunotherapy to improve pathologic responses and survival [3] [2] [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

411.19065430 Da

Monoisotopic Mass

411.19065430 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YL4TY9WH22

Pharmacology

Piroxantrone is an anthrapyrazole antineoplastic antibiotic. Piroxantrone intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis. Although less cardiotoxic than doxorubicin, this agent exhibits a narrow spectrum of antineoplastic activity. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

Stability Shelf Life

Bulk: Samples stored at 25 °C under both light and dark conditions at 50 °C in the dark for three months showed no significant degradation (HPLC). Solution: A solution containing 10.2 mg/mL in water showed approximately 5% degradation in 24 hours. The test sample exhibited < 10% degradation in 48 hours.

Dates

Last modified: 02-18-2024
1: Liang H, Wu X, Guziec LJ, Guziec FS Jr, Larson KK, Lang J, Yalowich JC, Hasinoff BB. A structure-based 3D-QSAR study of anthrapyrazole analogues of the anticancer agents losoxantrone and piroxantrone. J Chem Inf Model. 2006 Jul-Aug;46(4):1827-35. PubMed PMID: 16859314.
2: Hasinoff BB, Tran KT. The displacement of iron(III) from its complexes with the anticancer drugs piroxantrone and losoxantrone by the hydrolyzed form of the cardioprotective agent dexrazoxane. J Inorg Biochem. 1999 Nov-Dec;77(3-4):257-9. PubMed PMID: 10643663.
3: Herman EH, Zhang J, Hasinoff BB, Tran KT, Chadwick DP, Clark JR Jr, Ferrans VJ. Comparison of the chronic toxicity of piroxantrone, losoxantrone and doxorubicin in spontaneously hypertensive rats. Toxicology. 1998 Jun 26;128(1):35-52. PubMed PMID: 9704904.
4: Lincoln S, Blessing JA, McGehee R, Lentz SS. Phase II trial of piroxantrone in advanced squamous cell carcinoma of the cervix: a Gynecological Oncology Group study. Am J Clin Oncol. 1997 Feb;20(1):84-5. PubMed PMID: 9020296.
5: Malviya VK, Liu PY, Goldberg DA, Hantel A, O'Toole RV, Roach RW, Conrad ME, Alberts DS. A phase II trial of piroxantrone in endometrial cancer: Southwest Oncology Group study 8918. Anticancer Drugs. 1996 Jul;7(5):527-30. PubMed PMID: 8862719.
6: Albain KS, Liu PY, Hantel A, Poplin EA, O'Toole RV, Wade JL 3rd, Maddox AM, Alberts DS. A phase II trial of piroxantrone in advanced ovarian carcinoma after failure of platinum-based chemotherapy: Southwest Oncology Group Study 8904. Gynecol Oncol. 1995 Jun;57(3):407-11. PubMed PMID: 7774846.
7: Sosman JA, Flaherty LE, Liu PY, Fletcher W, Thompson JA, Hantel A, Sondak V. A phase II trial of piroxantrone in disseminated malignant melanoma. A Southwest Oncology Group study. Invest New Drugs. 1995;13(1):83-7. PubMed PMID: 7499114.
8: Ingle JN, Kuross SA, Mailliard JA, Loprinzi CL, Jung SH, Nelimark RA, Krook JE, Long HJ. Evaluation of piroxantrone in women with metastatic breast cancer and failure on nonanthracycline chemotherapy. Cancer. 1994 Sep 15;74(6):1733-8. PubMed PMID: 8082075.
9: Pazdur R, Bready B, Scalzo AJ, Brandof JE, Close DR, Kolbye S, Winn RJ. Phase II trial of piroxantrone in metastatic gastric adenocarcinoma. Invest New Drugs. 1994;12(3):263-5. PubMed PMID: 7896547.
10: Hantel A, Tangen C, Gluck WL, Macdonald JS. Phase II trial of piroxantrone in gastric carcinoma. A Southwest Oncology Group study. Invest New Drugs. 1994;12(2):159-61. PubMed PMID: 7860236.
11: Ravdin PM, Green S, Doroshow JH, Martino S. Phase II trial of piroxantrone in metastatic breast cancer. A Southwest Oncology Group study. Invest New Drugs. 1994;12(4):333-6. PubMed PMID: 7775136.
12: Zalupski MM, Benedetti J, Balcerzak SP, Hutchins LF, Belt RJ, Hantel A, Goodwin JW. Phase II trial of piroxantrone for advanced or metastatic soft tissue sarcomas. A Southwest Oncology Group study. Invest New Drugs. 1993 Nov;11(4):337-41. PubMed PMID: 8157477.
13: Jenkins TR, Tangen C, Macdonald JS, Weiss G, Chapman R, Hantel A. A phase II trial of piroxantrone in adenocarcinoma of the pancreas. A Southwest Oncology Group study. Invest New Drugs. 1993 Nov;11(4):329-31. PubMed PMID: 8157474.
14: Berg SL, Balis FM, Godwin KS, Poplack DG. Pharmacokinetics, cerebrospinal fluid penetration, and metabolism of piroxantrone in the rhesus monkey. Invest New Drugs. 1993 Nov;11(4):255-61. PubMed PMID: 8157468.
15: Savarese DM, Denicoff AM, Berg SL, Hillig M, Baker SP, O'Shaughnessy JA, Chow C, Otterson GA, Balis FM, Poplack DG, et al. Phase I study of high-dose piroxantrone with granulocyte colony-stimulating factor. J Clin Oncol. 1993 Sep;11(9):1795-803. PubMed PMID: 7689093.
16: Berg SL, Savarese DM, Balis FM, Denicoff AM, Hillig M, O'Shaughnessy JA, Poplack DG, Cowan KH. Pharmacokinetics of piroxantrone in a phase I trial of piroxantrone and granulocyte-colony stimulating factor. Cancer Res. 1993 Jun 1;53(11):2587-90. PubMed PMID: 7684320.
17: Taylor SA, Benedetti J, Schuller D, Richman SP, Broun GO, Hantel A. Phase II trial of piroxantrone in patients with recurrent and metastatic squamous cell carcinoma of the head and neck. A Southwest Oncology Group trial. Invest New Drugs. 1993 May-Aug;11(2-3):227-9. PubMed PMID: 8262737.
18: Chang AY, Kim K, Glick J, Anderson T, Karp D, Johnson D. Phase II study of taxol, merbarone, and piroxantrone in stage IV non-small-cell lung cancer: The Eastern Cooperative Oncology Group Results. J Natl Cancer Inst. 1993 Mar 3;85(5):388-94. PubMed PMID: 8094467.
19: Allen A, Wolf M, Crawford ED, Davis MP, Natale RB, Barnett ML. Phase II evaluation of piroxantrone in renal cell carcinoma. A Southwest Oncology Group Study. Invest New Drugs. 1992 Jul;10(2):129-32. PubMed PMID: 1500267.
20: Williamson SK, Crowley JJ, Livingston R, Hantel A, Doroshow JH. Phase II trial of piroxantrone in advanced non-small cell carcinoma of the lung. A Southwest Oncology Group study. Invest New Drugs. 1992 Apr;10(1):29-30. PubMed PMID: 1318871.
21: Hantel A, Donehower RC, Rowinsky EK, Vance E, Clarke BV, McGuire WP, Ettinger DS, Noe DA, Grochow LB. Phase I study and pharmacodynamics of piroxantrone (NSC 349174), a new anthrapyrazole. Cancer Res. 1990 Jun 1;50(11):3284-8. PubMed PMID: 2334921.
22: Clarke BV, Harwood KV, Donehower R. Local toxicity of piroxantrone: an anthrapyrazole with irritant and vesicant properties similar to those of doxorubicin. J Natl Cancer Inst. 1989 Sep 6;81(17):1331-2. PubMed PMID: 2769786.
23: Frank SK, Mathiesen DA, Szurszewski M, Kuffel MJ, Ames MM. Preclinical pharmacology of the anthrapyrazole analog oxantrazole (NSC-349174, piroxantrone). Cancer Chemother Pharmacol. 1989;23(4):213-8. PubMed PMID: 2924379.

Explore Compound Types